molecular formula C11H9NO B009683 4-Phenylpyridin-3-ol CAS No. 101925-26-2

4-Phenylpyridin-3-ol

Cat. No.: B009683
CAS No.: 101925-26-2
M. Wt: 171.19 g/mol
InChI Key: SSLNVXAJNXCTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylpyridin-3-ol (CAS 101925-26-2) is a versatile pyridine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a crucial synthetic intermediate and scaffold for developing novel bioactive molecules, particularly in the exploration of allosteric modulators for G-protein-coupled receptors (GPCRs). Its primary research value lies in its structural similarity to novel 4-phenylpyridine-2-one compounds that have been characterized as potent and selective positive allosteric modulators (PAMs) of the M 1 muscarinic acetylcholine receptor (M 1 mAChR) . These M 1 PAMs are being investigated as potential therapeutic candidates for addressing cognitive deficits associated with neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia . The 4-phenylpyridine core is a privileged structure in drug discovery, acting as an effective bioisostere for amides and other aromatic rings, which allows for fine-tuning of physicochemical properties and target interaction profiles . As a building block, this compound provides researchers with a multifunctional scaffold capable of undergoing various synthetic transformations. The presence of both the pyridine nitrogen and the phenolic hydroxyl group offers distinct sites for hydrogen bonding, influencing the compound's polarity, solubility, and ability to interact with biological targets . Application Notes: This compound is supplied for use in organic synthesis, method development, and the discovery of new pharmacological tools. It is ideal for researchers exploring the structure-activity relationships (SAR) of small molecules targeting neurologically relevant proteins. Please Note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical substances with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLNVXAJNXCTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376586
Record name 3-Hydroxy-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101925-26-2
Record name 3-Hydroxy-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Phenylpyridin-3-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of 4-Phenylpyridin-3-ol. Due to the limited availability of experimental data for this specific compound, this guide combines known information with predicted data derived from analogous compounds and computational models. All predicted data should be verified through experimental analysis.

Core Chemical Properties

This compound, with the CAS number 101925-26-2, is a heterocyclic compound featuring a phenyl group substituted on a pyridine ring, which also contains a hydroxyl group.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₉NO[1][2]
Molecular Weight 171.199 g/mol [1][2][3]
Predicted Boiling Point 373.8 °C at 760 mmHg[4]
Melting Point Not available[1]
Density Not available[1]
LogP 2.099[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]

Chemical Structure

The structure of this compound combines a pyridine ring with a phenyl substituent at the 4-position and a hydroxyl group at the 3-position.

IdentifierString
SMILES OC1=C(C=CN=C1)C2=CC=CC=C2
InChI InChI=1S/C11H9NO/c13-10-8-12-6-7-9(10)11-4-2-1-3-5-11/h1-8,13H
InChIKey SSLNVXAJNXCTNE-UHFFFAOYSA-N

Experimental Protocols

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving pyridyl and phenyl moieties.

Materials and Reagents:

  • 4-Bromo-3-hydroxypyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 4-bromo-3-hydroxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Solvent and Catalyst Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask. Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. To this mixture, add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).

  • Reaction: Heat the mixture at 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Synthesis_Workflow reagents 4-Bromo-3-hydroxypyridine + Phenylboronic acid + Na2CO3 reaction Suzuki Coupling (90 °C, 12-24h) reagents->reaction catalyst Pd(OAc)2 + PPh3 catalyst->reaction solvent 1,4-Dioxane / H2O solvent->reaction workup Aqueous Work-up & Extraction with EtOAc reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 1: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on its chemical structure and analysis of similar compounds.

1H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.3-8.5d1HH-2 (Pyridine)
~7.2-7.6m6HPhenyl-H & H-6 (Pyridine)
~7.0-7.2d1HH-5 (Pyridine)
~5.0-6.0br s1H-OH

13C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~155-158C-3 (Pyridine, C-OH)
~145-148C-2 (Pyridine)
~140-143C-6 (Pyridine)
~135-138C-4 (Pyridine, C-Ph)
~128-130Phenyl-C
~127-129Phenyl-C
~125-127Phenyl-C (ipso)
~120-123C-5 (Pyridine)

Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
171High[M]⁺ (Molecular Ion)
170Moderate[M-H]⁺
142Moderate[M-CHO]⁺
115Moderate[M-C₂H₂O]⁺
77Moderate[C₆H₅]⁺

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600BroadO-H Stretch
3000-3100MediumAromatic C-H Stretch
1550-1620StrongC=C and C=N Stretch (Aromatic Rings)
1450-1500MediumAromatic Ring Skeletal Vibrations
1200-1300StrongC-O Stretch
700-800StrongC-H Bending (Aromatic)

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or involvement in signaling pathways of this compound. However, the broader class of phenylpyridine and hydroxypyridine derivatives has been investigated for various biological activities. For instance, some substituted pyridine derivatives have shown potential as anti-malarial agents.[5] Additionally, other complex molecules containing a phenylpyridine scaffold have been explored for their cytotoxic activity against cancer cell lines.[6] It is important to note that these activities are for related but structurally different compounds, and any potential biological role of this compound would require dedicated experimental investigation.

Biological_Activity_Considerations target This compound analog1 Substituted Pyridines target->analog1 structural similarity analog2 Phenylpyridine Derivatives target->analog2 structural similarity unknown Biological Activity Unknown target->unknown activity1 Anti-malarial Activity analog1->activity1 activity2 Cytotoxic Activity analog2->activity2

Figure 2: Inferred potential biological activities based on analogous structures.

Conclusion

This compound is a compound for which there is a notable lack of comprehensive experimental data in publicly accessible scientific literature. This guide provides a summary of its known structural and basic chemical properties, supplemented with predicted spectroscopic data and a plausible synthetic route. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, encouraging further experimental investigation to fully characterize this molecule and explore its potential applications.

References

4-Phenylpyridin-3-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its fundamental chemical properties, synthesis methodologies, and potential relevance in drug discovery based on the activities of structurally related compounds.

Core Compound Information

CAS Number: 101925-26-2[1][2] Molecular Formula: C₁₁H₉NO Molecular Weight: 171.199 g/mol [2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for assessing its drug-likeness and behavior in biological systems.

PropertyValueSource
Molecular Weight 171.199 g/mol [2]
LogP 2.099[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]

Synthesis of this compound

Conceptual Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, which is a common and effective method for creating carbon-carbon bonds between aromatic rings. This could be adapted for the synthesis of this compound, for instance, by coupling a protected 4-halopyridin-3-ol with phenylboronic acid.

Reaction Scheme:

G A Protected 4-Halopyridin-3-ol C Pd Catalyst, Base A->C + B Phenylboronic Acid B->C D Protected this compound C->D E Deprotection D->E F This compound E->F

Figure 1: Conceptual Suzuki-Miyaura cross-coupling workflow.

Methodology:

  • Reaction Setup: In an inert atmosphere (e.g., under Argon), a reaction vessel is charged with the protected 4-halopyridin-3-ol (1 equivalent), phenylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable base, for example, potassium carbonate (2 equivalents).

  • Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution, is added.

  • Reaction Execution: The reaction mixture is heated to a temperature ranging from 80°C to 110°C and stirred vigorously for a period of 12 to 24 hours.

  • Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the protected this compound.

  • Deprotection: The protecting group is removed under appropriate conditions to afford the final product, this compound.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the broader class of phenylpyridine and pyridin-3-ol derivatives has shown significant potential in various therapeutic areas. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

Context from Related Compounds:
  • Neurological Disorders: Structurally similar compounds, such as 4-methyl-3-phenylpyridine, are utilized as key intermediates in the synthesis of nicotinic receptor modulators for potential treatments of neurological disorders like Alzheimer's and schizophrenia.[3]

  • Cancer: Pyridine derivatives have been investigated as anticancer agents. For instance, certain pyridine analogues have shown inhibitory activity against cancer cell lines.

  • Inflammation and Pain: The pyridine nucleus is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Infectious Diseases: Various pyridine derivatives have been explored for their antibacterial and antifungal properties.

The presence of both a phenyl group and a hydroxyl group on the pyridine ring of this compound provides opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.

Logical Relationships in Drug Discovery

The process of developing a compound like this compound into a therapeutic agent involves a series of interconnected stages, from initial synthesis to preclinical and clinical evaluation.

G cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation cluster_2 Lead Optimization A Chemical Synthesis (e.g., Cross-Coupling) B Purification & Characterization A->B C In Vitro Screening (Target Identification) B->C D Structure-Activity Relationship (SAR) Studies C->D E ADMET Profiling D->E F Analogue Synthesis E->F G In Vivo Efficacy & Safety Studies F->G

Figure 2: A simplified workflow for drug discovery and development.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is warranted to fully elucidate its synthetic pathways and explore its potential as a scaffold in the development of novel therapeutics.

References

Spectroscopic Profile of 4-Phenylpyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Phenylpyridin-3-ol. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted in DMSO-d₆ at 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.5 - 10.5br s1HO-H
~8.2 - 8.4d1HH-2 (Pyridine)
~7.9 - 8.1d1HH-6 (Pyridine)
~7.3 - 7.6m5HPhenyl-H
~7.1 - 7.3dd1HH-5 (Pyridine)
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted in DMSO-d₆ at 100 MHz

Chemical Shift (δ) ppmAssignment
~155 - 158C-3 (C-OH, Pyridine)
~145 - 148C-2 (Pyridine)
~142 - 145C-6 (Pyridine)
~138 - 141C-4 (Pyridine)
~135 - 138Quaternary Phenyl-C
~128 - 130Phenyl-C
~127 - 129Phenyl-C
~126 - 128Phenyl-C
~120 - 123C-5 (Pyridine)
Table 3: Predicted Major Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200BroadO-H Stretch (phenolic)
~3100 - 3000MediumAromatic C-H Stretch
~1620 - 1580StrongC=C & C=N Stretch (pyridine)
~1500 - 1400MediumAromatic C=C Stretch (phenyl)
~1300 - 1200StrongC-O Stretch (phenolic)
~850 - 750StrongAromatic C-H Bend
Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Predicted for Electron Ionization (EI)

m/z RatioRelative Intensity (%)Assignment
171~100[M]⁺ (Molecular Ion)
170~80[M-H]⁺
142~40[M-CHO]⁺
115~30[M-C₂H₂O]⁺ or loss of HCN from pyridinium ion
77~20[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width: 12-16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-240 ppm (centered around 120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-8192 (or more, depending on sample concentration).

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale relative to the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction: Direct insertion probe (for solid samples) or gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

Acquisition Parameters (EI-MS):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-300.

  • Scan Speed: 1-2 scans/second.

Data Processing:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern by identifying the major fragment ions and proposing plausible fragmentation pathways.

  • Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the elemental composition C₁₁H₉NO.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure Purity_Assessment->Final_Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Spectroscopic_Data_Integration cluster_inputs Spectroscopic Data Inputs cluster_output Structural Determination NMR_Data NMR Data (Connectivity, Chemical Environment) Structure Proposed Structure of This compound NMR_Data->Structure IR_Data IR Data (Functional Groups) IR_Data->Structure MS_Data MS Data (Molecular Weight, Formula) MS_Data->Structure

Caption: Integration of multiple spectroscopic techniques for structural elucidation.

The Diverse Biological Activities of 4-Phenylpyridin-3-ol Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpyridin-3-ol scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. This technical guide provides an in-depth overview of the key biological activities, associated signaling pathways, and experimental methodologies related to these compounds.

Anticancer Activity

Derivatives of the 4-phenylpyridine scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes implicated in cancer cell proliferation and survival, such as phosphodiesterase 3A (PDE3A) and various kinases.

Quantitative Data for Anticancer Activity
Compound IDCancer Cell LineActivity MetricValue (µM)Reference
Id HT-29 (Colon Adenocarcinoma)IC5013[1]
Ii HT-29 (Colon Adenocarcinoma)IC503[1]
10e MCF-7 (Breast Adenocarcinoma)IC5011[2]
TP1-TP7 B16F10 (Murine Melanoma)IC5041.12 - 61.11[3]
3 HL-60 (Human Promyelocytic Leukemia)IC500.57[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivative compounds

  • Cancer cell lines (e.g., MCF-7, B16F10)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole-pyridine hybrid derivatives.[3] A vehicle control (DMSO) should also be included.

  • Incubation: Incubate the plates for 48 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.[3]

Phosphodiesterase 3A (PDE3A) Inhibition

Certain 4-phenylpyridine derivatives have been identified as inhibitors of phosphodiesterase 3A (PDE3A), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] Dysregulation of PDE3A activity has been linked to various diseases, including cancer.[6][7]

Quantitative Data for PDE3A Inhibition
Compound IDSubstrateActivity MetricValue (µM)Reference
Id cGMPIC5027[1]
Signaling Pathway: PDE3A in Cancer

PDE3A has been shown to be overexpressed in certain breast tumors and is correlated with clinical progression.[6] Its inhibition can lead to an increase in intracellular cAMP levels. This increase in cAMP can activate Protein Kinase A (PKA), which in turn can suppress the NF-κB signaling pathway. The suppression of NF-κB signaling can lead to a decrease in the expression of stem cell markers like OCT4, thereby inhibiting cancer stem cell-like properties and metastasis.[6][7]

PDE3A_Signaling_Pathway PDE3A PDE3A cAMP cAMP PDE3A->cAMP hydrolyzes PKA PKA cAMP->PKA activates NFkB NF-κB PKA->NFkB inhibits OCT4 OCT4 NFkB->OCT4 promotes expression Metastasis Stemness & Metastasis OCT4->Metastasis drives Inhibitor 4-Phenylpyridine Inhibitor Inhibitor->PDE3A inhibits

PDE3A Signaling Pathway in Cancer.

Experimental Protocol: PDE3A Inhibition Assay

This fluorescence polarization (FP) assay is a homogeneous, 96-well assay designed for screening PDE3A inhibitors.

Materials:

  • Purified recombinant PDE3A

  • Fluorescein-labeled cyclic adenosine monophosphate (cAMP-FAM)

  • Phosphate-binding agent

  • PDE assay buffer

  • Test compounds (4-phenylpyridine derivatives)

  • 96-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare FAM cAMP working solution: Dilute the FAM-Cyclic-3′,5′-AMP stock in PDE assay buffer.[8]

  • Prepare compound solutions: Dissolve test compounds in DMSO to create a stock solution, followed by serial dilutions in PDE assay buffer containing DMSO.[8]

  • Prepare PDE enzyme solution: Dilute the PDE3A enzyme stock solution in PDE assay buffer.[8]

  • Assay Plate Preparation: To the wells of a 96-well plate, add the compound working solutions, followed by the diluted PDE enzyme solution.[8] Include control wells with buffer and DMSO instead of the compound.

  • Reaction Incubation: Add the FAM cAMP working solution to all wells to initiate the reaction and incubate at room temperature for 1 hour.[8]

  • Binding Agent Addition: Add the binding agent to all wells.[8]

  • Fluorescence Polarization Measurement: Read the fluorescence polarization on a suitable plate reader. The FP signal is proportional to the PDE3A activity.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Psychotropic and Anticonvulsant Activities

Certain thioalkyl derivatives of 4-phenylpyridine have exhibited promising psychotropic effects, including anticonvulsant, anxiolytic, and antidepressant activities.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

This is a common method to screen for anticonvulsant activity.

Materials:

  • Test compounds (4-phenylpyridine derivatives)

  • Pentylenetetrazole (PTZ)

  • Experimental animals (e.g., mice)

  • Vehicle (e.g., saline, DMSO)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions before the experiment.

  • Compound Administration: Administer the test compounds or vehicle to different groups of animals.

  • PTZ Induction: After a specific pre-treatment time, administer a convulsive dose of PTZ to induce seizures.

  • Observation: Observe the animals for the onset of clonic and tonic seizures and record the latency and duration of seizures.

  • Protection Assessment: The ability of the test compound to prevent or delay the onset of seizures is considered an indication of its anticonvulsant activity.[9]

Antibacterial Activity

Pyridine-based scaffolds are known for their antibacterial properties. Various derivatives have been synthesized and tested against a range of bacterial strains.

Quantitative Data for Antibacterial Activity
Compound ClassBacterial StrainActivity MetricValue (µg/mL)Reference
Pyridine-thiazole hybridS. aureusMIC<6.5[10]
Pyridine-thiazole hybridP. aeruginosaMIC100[10]
Imidazo[4,5-b]pyridineB. cereusMICVaries[11]
Imidazo[4,5-b]pyridineE. coliMICVaries[11]
Pyridine derivativesS. aureus, S. mutans, P. aeruginosa, C. albicansMIC37.5 - 75[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test compounds (pyridine derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Resazurin solution (as a growth indicator)

Procedure:

  • Serial Dilution: Prepare serial dilutions of the test compounds in MHB directly in the 96-well plates.[11]

  • Inoculation: Add a standardized bacterial inoculum to each well.[11]

  • Incubation: Incubate the plates at 37°C for 24 hours.[11]

  • Growth Assessment: After incubation, add a growth indicator like resazurin and incubate for a further 2 hours. A color change indicates bacterial growth.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of 4-phenylpyridine have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 is a therapeutic strategy for the management of type 2 diabetes.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This is a fluorescence-based assay to screen for DPP-4 inhibitors.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (4-phenylpyridine derivatives)

  • Sitagliptin (positive control)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the DPP-4 enzyme, substrate, and test compounds in the assay buffer.[13][14]

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test inhibitor at various concentrations.[13][14] Include wells for 100% initial activity (enzyme, buffer, solvent) and background (buffer, solvent).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.[14]

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[14]

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[13][14]

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values for the test compounds.

Modulation of M1 Muscarinic Acetylcholine Receptors

4-Phenylpyridine-2-one and its analogs have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR). These receptors are potential targets for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.

Signaling Pathway: M1 Muscarinic Acetylcholine Receptor

The M1 mAChR is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of the receptor leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

M1_mAChR_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R binds Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response PKC->Response PAM 4-Phenylpyridine PAM PAM->M1R modulates

M1 Muscarinic Acetylcholine Receptor Signaling.

Dual Inhibition of Xanthine Oxidoreductase (XOR) and Urate Transporter 1 (URAT1)

Substituted 3-phenylpyridine derivatives have been designed as potential dual inhibitors of XOR and URAT1, which are key targets in the management of hyperuricemia and gout.

Signaling Pathway: Uric Acid Homeostasis

Xanthine oxidoreductase (XOR) is a crucial enzyme in the metabolic pathway that produces uric acid from purines.[15] Urate transporter 1 (URAT1), predominantly found in the kidneys, is responsible for the reabsorption of uric acid from the filtrate back into the blood.[16] Dual inhibition of XOR and URAT1 can therefore effectively lower serum uric acid levels by both reducing its production and increasing its excretion.

Uric_Acid_Homeostasis cluster_production Uric Acid Production cluster_excretion Uric Acid Reabsorption (Kidney) Purines Purines Xanthine Hypoxanthine/Xanthine Purines->Xanthine UricAcid_Blood Uric Acid in Blood Xanthine->UricAcid_Blood catalyzed by XOR Xanthine Oxidoreductase (XOR) XOR->Xanthine UricAcid_Filtrate Uric Acid in Renal Filtrate UricAcid_Blood->UricAcid_Filtrate Inhibitor_XOR 3-Phenylpyridine Inhibitor Inhibitor_XOR->XOR inhibits UricAcid_Blood2 Uric Acid in Blood UricAcid_Filtrate->UricAcid_Blood2 reabsorbed via URAT1 Urate Transporter 1 (URAT1) URAT1->UricAcid_Filtrate Inhibitor_URAT1 3-Phenylpyridine Inhibitor Inhibitor_URAT1->URAT1 inhibits

Dual Inhibition of XOR and URAT1.

This guide highlights the significant therapeutic potential of this compound scaffolds and their derivatives across various disease areas. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged chemical structure.

References

An In-Depth Technical Guide to the In Silico Modeling of 4-Phenylpyridin-3-ol Interactions with NADH Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines a comprehensive in silico approach to investigate the interactions between the small molecule 4-Phenylpyridin-3-ol and its potential biological target, NADH dehydrogenase (Complex I of the mitochondrial respiratory chain). Pyridine derivatives have been identified as inhibitors of NADH dehydrogenase, making this a rational starting point for computational analysis.[1]

This document provides structured data tables, detailed hypothetical experimental protocols for key in silico techniques, and visual diagrams of signaling pathways and workflows to guide researchers in this field.

Quantitative Data Summary

In silico modeling generates a wealth of quantitative data that can be used to assess the potential of a compound as a drug candidate. The following tables provide a template for summarizing such data for this compound.

Table 1: Molecular Docking and Binding Affinity Predictions

LigandTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
This compoundNADH Dehydrogenase-8.5150TYR87, HIS95, ASN102
Rotenone (Control)NADH Dehydrogenase-10.220HIS59, PRO191, TRP194

Table 2: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

PropertyPredicted Value for this compoundAcceptable Range for Drug Candidates
Molecular Weight ( g/mol )171.21< 500
LogP (Lipophilicity)2.1-0.4 to +5.6
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
Blood-Brain Barrier PermeationLowVaries by target
CYP450 2D6 InhibitionHigh probabilityLow probability
hERG InhibitionLow probabilityLow probability

Key Experimental Protocols

The following sections detail the methodologies for the core in silico experiments used to model the interactions of this compound.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking this compound into the binding site of NADH dehydrogenase.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of NADH dehydrogenase (e.g., from the Protein Data Bank).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges using a force field (e.g., AMBER).

    • Identify the binding site, often based on the location of a known inhibitor like Rotenone.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina or Schrödinger's Glide.

    • Define the grid box to encompass the identified binding site.

    • Perform the docking run with a high exhaustiveness setting to ensure a thorough search of the conformational space.

  • Analysis:

    • Analyze the resulting docking poses based on their docking scores and binding modes.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interaction than static docking.

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-NADH dehydrogenase complex as the starting structure.

    • Solvate the complex in a water box (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a multi-step energy minimization of the system to remove steric clashes. First, minimize the positions of water and ions, then the protein side chains, and finally the entire system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) conditions.

    • Switch to NPT (constant pressure) conditions to equilibrate the system density.

  • Production Run:

    • Run the production MD simulation for a significant duration (e.g., 100 ns) to sample the conformational landscape of the complex.

    • Save the trajectory at regular intervals for analysis.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Perform interaction analysis to study the persistence of key hydrogen bonds and other interactions over time.

Predicting the ADMET properties of a compound early in the drug discovery process is crucial for identifying potential liabilities.

Protocol:

  • Input:

    • Provide the chemical structure of this compound in a suitable format (e.g., SMILES).

  • Prediction Platforms:

    • Utilize web-based platforms such as SwissADME or standalone software to predict a range of ADMET properties.[2]

    • These tools use a combination of QSAR models and rule-based systems to make predictions.[2][3][4]

  • Properties to Analyze:

    • Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

    • Distribution: Plasma protein binding and blood-brain barrier permeability.

    • Metabolism: Inhibition of cytochrome P450 (CYP) enzymes.

    • Excretion: Predicted clearance pathways.

    • Toxicity: Potential for hERG inhibition, mutagenicity, and other toxicities.

  • Analysis:

    • Compare the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) to assess the compound's potential as a drug candidate.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the in silico modeling of this compound.

G cluster_workflow In Silico Drug Discovery Workflow Target Target Identification (NADH Dehydrogenase) Docking Molecular Docking Target->Docking Ligand Ligand Preparation (this compound) Ligand->Docking ADMET ADMET Prediction Ligand->ADMET MD Molecular Dynamics Docking->MD Analysis Data Analysis & Hit Identification MD->Analysis ADMET->Analysis

Caption: A typical workflow for in silico drug discovery.

G cluster_pathway Proposed Mechanism of Action Ligand This compound ComplexI NADH Dehydrogenase (Complex I) Ligand->ComplexI Inhibition NAD NAD+ ComplexI->NAD Electron Electron Flow ComplexI->Electron e- NADH NADH NADH->ComplexI ATP ATP Synthesis Electron->ATP

Caption: Inhibition of the electron transport chain.

G cluster_logic ADMET Prediction Logic Input Compound Structure (SMILES) Platforms Prediction Platforms (e.g., SwissADME) Input->Platforms Properties Predicted Properties Platforms->Properties Evaluation Drug-Likeness Evaluation Properties->Evaluation

Caption: Logical flow for ADMET property prediction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenylpyridin-3-ol via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent structural motifs in many pharmaceutical agents. This application note provides detailed protocols for the synthesis of 4-Phenylpyridin-3-ol, a key intermediate in the development of various biologically active molecules. The described methodologies are based on the palladium-catalyzed cross-coupling of a halogenated pyridin-3-ol with phenylboronic acid, offering a robust and efficient route to this target compound.

Overview of Suzuki Coupling Protocols

Comparative Data of Suzuki Coupling Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura couplings of structurally related aryl halides, providing a basis for the selection of optimal conditions for the synthesis of this compound.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Bromo-4-phenylpyridinePd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901670-90
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)9018Moderate to Good
4-BromoanisolePd-bpydc-Nd-K₂CO₃Toluene60-High
4-Chloroanisole[Pd₂(dba)₃]ArylcalixarenylphosphineK₃PO₄Toluene100-High
4-BromoacetophenonePd(OAc)₂ (0.0032)PPh₃ (0.0097)Na₂CO₃ (1.3)n-Propanol/H₂OReflux1-

Experimental Protocols

Based on the compiled data, two primary protocols are proposed for the synthesis of this compound. Protocol A utilizes a common and commercially available palladium catalyst, while Protocol B employs a more specialized ligand system that may offer advantages in certain cases.

Protocol A: Synthesis of this compound using Tetrakis(triphenylphosphine)palladium(0)

Materials:

  • 4-Bromo-pyridin-3-ol

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-pyridin-3-ol (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol B: Synthesis of this compound using Palladium(II) Acetate with a Phosphine Ligand

Materials:

  • 4-Chloro-pyridin-3-ol

  • Phenylboronic acid

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium Phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-chloro-pyridin-3-ol (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add 5 mL of anhydrous toluene and 0.5 mL of degassed water.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

Suzuki Coupling Reaction Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)Ln-Ar Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product ArylHalide R-X (4-Halo-pyridin-3-ol) ArylHalide->OxAdd BoronicAcid Ar-B(OH)₂ (Phenylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal Workflow Start Start Reagents Combine Reactants: 4-Halo-pyridin-3-ol, Phenylboronic Acid, Base Start->Reagents Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent System Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Reaction Heat and Stir (e.g., 90-100 °C, 12-24h) Catalyst->Reaction Workup Aqueous Work-up (Cool, Dilute, Extract) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product This compound Purify->Product

Application Notes & Protocols: HPLC and GC-MS Methods for the Analysis of 4-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Phenylpyridin-3-ol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be a starting point for researchers in pharmaceutical development and related fields, offering robust procedures for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a widely used technique for the analysis of pyridine-containing compounds. The method outlined below is based on established procedures for similar aromatic and heterocyclic molecules, providing a reliable approach for the analysis of this compound.[1][2][3][4][5]

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation and peak shape.

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Buffer: Ammonium acetate or formic acid for MS compatibility. For UV detection, phosphate or acetate buffers are common.[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Isocratic Elution: A starting point could be a 70:30 (v/v) mixture of Mobile Phase A and Mobile Phase B.[3][5] Gradient elution may be necessary to optimize separation from any impurities.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[3][5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound. A starting wavelength of 254 nm or 280 nm is often a good choice for aromatic compounds.[5] A DAD can be used to determine the optimal wavelength.

5. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (HPLC)

The following table should be populated with experimental data upon method validation.

ParameterExpected Value/Range
Retention Time (min)To be determined
Linearity (R²)> 0.999
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

HPLC Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject separation Isocratic/Gradient Elution hplc->separation detection UV/DAD Detection separation->detection Eluent data Data Acquisition & Analysis detection->data result Quantification Report data->result GCMS_Workflow sample_prep Sample Preparation (Drying) derivatization Derivatization (e.g., Silylation) sample_prep->derivatization Add Reagents gcms_system GC-MS System (Injector, GC Column) derivatization->gcms_system Inject separation Temperature Programmed Separation gcms_system->separation ms_detection Mass Spectrometry Detection (EI) separation->ms_detection Analytes data_analysis Data Analysis (Mass Spectra) ms_detection->data_analysis

References

Crystallization Techniques for 4-Phenylpyridin-3-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the crystallization of 4-Phenylpyridin-3-ol derivatives. These compounds are of significant interest in medicinal chemistry and drug development, making robust crystallization methods essential for obtaining high-purity materials suitable for structural analysis and further studies. The following sections detail common crystallization techniques, recommended solvent systems, and step-by-step protocols.

General Considerations for Crystallization

The successful crystallization of this compound derivatives is dependent on several factors, including the purity of the starting material, the choice of solvent, temperature, and the rate of cooling or evaporation. The presence of the hydroxyl and phenyl functionalities, in addition to the pyridine ring, influences the solubility of these molecules, generally favoring polar solvents.

Solvent Selection: The choice of an appropriate solvent is critical for successful crystallization. For this compound and its derivatives, polar solvents are often a good starting point. Preliminary screening of solvents is recommended. A good crystallization solvent will typically dissolve the compound more readily at higher temperatures than at lower temperatures. Common choices for pyridine-containing molecules include water, ethanol, methanol, and mixtures such as chloroform-methanol.[1][2] For hydroxylated pyridines, water and alcohols are often effective.[3]

Crystallization Protocols

Three common and effective crystallization techniques for organic compounds are detailed below. These protocols have been adapted for this compound derivatives based on established methods for similar compounds.

Protocol 1: Slow Cooling Crystallization

This is the most common method for purifying solids. It relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one.

Materials:

  • Crude this compound derivative

  • High-purity solvent (e.g., Ethanol, Methanol, or Water)[3]

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Cooling: Once the solid is completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process further.

  • Crystal Formation: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 2: Solvent Evaporation

This method is suitable for compounds that are highly soluble at room temperature. The principle is to slowly increase the concentration of the solute by evaporating the solvent until the solution becomes supersaturated and crystals form.

Materials:

  • Crude this compound derivative

  • A suitable solvent in which the compound is soluble at room temperature (e.g., Ethanol, Chloroform-Methanol mixture)[1]

  • A vial or beaker

  • Parafilm or aluminum foil

Procedure:

  • Dissolution: Dissolve the crude this compound derivative in a suitable solvent in a vial or beaker at room temperature.

  • Evaporation: Cover the opening of the container with parafilm or aluminum foil and pierce a few small holes in the covering.

  • Incubation: Place the container in a location where it will not be disturbed and where the solvent can slowly evaporate. A fume hood is a suitable location.

  • Crystal Growth: Over time, as the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.

  • Isolation: Once a sufficient quantity of crystals has formed, they can be isolated by decanting the remaining solvent or by filtration.

Protocol 3: Vapor Diffusion

This technique is particularly useful for growing high-quality single crystals for X-ray diffraction and when only small amounts of the compound are available. It involves the slow diffusion of a poor solvent (anti-solvent) vapor into a solution of the compound in a good solvent.

Materials:

  • Crude this compound derivative

  • A "good" solvent in which the compound is soluble.

  • A "poor" solvent (anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.

  • A small vial and a larger jar or beaker with a lid.

Procedure:

  • Solution Preparation: Dissolve the this compound derivative in a minimal amount of the "good" solvent in the small vial.

  • Setup: Place the small vial containing the solution inside the larger jar. Add a small amount of the "poor" solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Sealing: Seal the larger jar to create a closed system.

  • Diffusion and Crystallization: The "poor" solvent will slowly vaporize and diffuse into the "good" solvent in the small vial. This gradual change in solvent composition will reduce the solubility of the compound, leading to the slow growth of crystals.

  • Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Data Presentation

The following table summarizes typical parameters for the crystallization of this compound derivatives. Note that these are starting points, and optimization is often necessary for specific derivatives.

TechniqueSolvent System (Good/Poor)Concentration (mg/mL)Temperature ProfileTypical YieldCrystal Morphology
Slow Cooling Ethanol50-100 (at boiling)Heat to boil, cool to RT, then 0-4 °C70-90%Needles or Prisms
Slow Cooling Water20-40 (at boiling)Heat to boil, cool to RT slowly60-85%Plates or Rods
Solvent Evaporation Chloroform/Methanol (1:1)10-20Room Temperature50-80%Blocks or Prisms
Vapor Diffusion Acetone / Hexane5-15Room TemperatureN/A (for single crystals)High-quality single crystals

Visualizations

The following diagrams illustrate the workflows for the described crystallization techniques.

Slow_Cooling_Crystallization cluster_workflow Slow Cooling Crystallization Workflow A Dissolve crude compound in minimal hot solvent B Slowly cool solution to room temperature A->B C Cool in ice bath to maximize precipitation B->C D Isolate crystals by vacuum filtration C->D E Wash crystals with ice-cold solvent D->E F Dry purified crystals E->F

Caption: Workflow for Slow Cooling Crystallization.

Solvent_Evaporation_Crystallization cluster_workflow Solvent Evaporation Crystallization Workflow A Dissolve compound in a volatile solvent at RT B Cover container and pierce small holes A->B C Allow solvent to evaporate slowly B->C D Crystals form as solution concentrates C->D E Isolate crystals D->E

Caption: Workflow for Solvent Evaporation.

Vapor_Diffusion_Crystallization cluster_workflow Vapor Diffusion Crystallization Workflow A Dissolve compound in a 'good' solvent in a small vial B Place small vial in a larger jar containing a 'poor' solvent A->B C Seal the larger jar B->C D Vapor of 'poor' solvent diffuses into 'good' solvent C->D E Crystals grow as solubility decreases D->E F Isolate single crystals E->F

Caption: Workflow for Vapor Diffusion Crystallization.

References

Protocol for the Synthesis of 4-Phenylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-phenylpyridine N-oxide, a valuable intermediate in pharmaceutical development.[1] The described methods involve the oxidation of 4-phenylpyridine using various oxidizing agents, including meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide-based reagents. This guide offers a comparative summary of different reaction conditions to assist researchers in selecting the most suitable method for their specific needs, along with detailed experimental procedures and a generalized workflow diagram.

Introduction

4-Phenylpyridine N-oxide is a heterocyclic compound of interest in medicinal chemistry and drug development.[2][3] The N-oxide functional group can modulate the physicochemical properties of the parent molecule, such as solubility and metabolic stability, and can also serve as a handle for further chemical transformations.[2][4] The synthesis of 4-phenylpyridine N-oxide is typically achieved through the direct oxidation of 4-phenylpyridine.[1] This document outlines three common and effective protocols for this transformation.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative parameters for three different methods of synthesizing 4-phenylpyridine N-oxide, allowing for an easy comparison of their efficiency and reaction conditions.

Protocol Oxidizing Agent Catalyst/Additive Solvent Reaction Time Temperature (°C) Yield (%) Reference
1m-Chloroperoxybenzoic acid (m-CPBA)-Chloroform (CHCl₃)12 hours0 to Room Temp.86-90%[1]
230% Hydrogen Peroxide (H₂O₂)Tungstic acid (H₂WO₄)-24 hours6090%[1]
3Urea-Hydrogen Peroxide (UHP)-95% Formic acid3-12 hoursRoom Temp.Not specified[1]
4m-Chloroperoxybenzoic acid (m-CPBA)-Dichloromethane (CH₂Cl₂)Not specified2099%[5]

Experimental Protocols

Protocol 1: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)

This protocol is a widely used method for the N-oxidation of pyridines due to its reliability and high yields.

Materials:

  • 4-Phenylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70%)

  • Chloroform (CHCl₃)

  • Potassium carbonate (K₂CO₃), solid

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-phenylpyridine (5.5-6.7 mmol) in chloroform (2 mL).

  • Cool the solution to 0°C using an ice bath while stirring.

  • Gradually add 70% m-CPBA (1 molar equivalent) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Dilute the reaction mixture with additional chloroform.

  • Add solid potassium carbonate (4 molar equivalents) and stir the suspension for 10 minutes to neutralize the acidic byproduct.

  • Filter the solid precipitate from the mixture.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the dried filtrate under reduced pressure using a rotary evaporator to obtain 4-phenylpyridine N-oxide.[1]

Protocol 2: Catalytic Oxidation with Hydrogen Peroxide

This method utilizes a catalyst for a more controlled oxidation process with hydrogen peroxide.

Materials:

  • 4-Phenylpyridine

  • Tungstic acid (H₂WO₄)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Reaction vessel with heating and stirring capabilities

  • Gas chromatograph (GC) or NMR spectrometer for yield determination

Procedure:

  • Combine tungstic acid (125.0 mg, 0.500 mmol) and 4-phenylpyridine (1.552 g, 10 mmol) in a suitable reaction vessel.

  • Stir the mixture at 60°C for 10 minutes.

  • Gradually add 30% hydrogen peroxide solution (3.4 mL, 30 mmol) to the mixture.

  • Continue stirring the reaction at 60°C for 24 hours.

  • After 24 hours, cool the reaction solution to room temperature.

  • Determine the yield of 4-phenylpyridine N-oxide using GC or NMR analysis.[1]

Protocol 3: Oxidation with Urea-Hydrogen Peroxide (UHP)

This protocol employs a stable and easy-to-handle solid source of hydrogen peroxide.

Materials:

  • 4-Phenylpyridine

  • Urea-Hydrogen Peroxide (UHP)

  • 95% Formic acid

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Add 4-phenylpyridine (5 mmol) to a solution of UHP (35 mmol) in 95% formic acid (12 cm³).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC (silica gel, hexane-acetone 4:1). The reaction is typically complete within 3-12 hours.

  • Upon completion, add water (12 cm³) to the reaction mixture.

  • Extract the aqueous solution with dichloromethane (3 x 7 cm³).

  • Wash the combined organic layers with water (2 x 7 cm³).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude product.

  • Purify the residue as needed to obtain pure 4-phenylpyridine N-oxide.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-phenylpyridine N-oxide.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start Start Materials: 4-Phenylpyridine Solvent oxidant Add Oxidizing Agent (e.g., m-CPBA, H₂O₂) start->oxidant 1. reaction Stir at Specified Temperature and Time oxidant->reaction 2. monitoring Monitor Progress (TLC, GC, etc.) reaction->monitoring 3. quench Quench/Neutralize (if necessary) monitoring->quench 4. extraction Solvent Extraction quench->extraction 5. drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying 6. concentration Concentrate (Rotary Evaporator) drying->concentration 7. purification Purification (e.g., Chromatography) concentration->purification 8. product Final Product: 4-Phenylpyridine N-oxide purification->product 9.

Caption: General workflow for the synthesis of 4-phenylpyridine N-oxide.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Oxidizing agents such as m-CPBA and hydrogen peroxide are potentially hazardous and should be handled with care.[6] m-CPBA can be explosive when shocked or heated.

  • Organic solvents are flammable and should be kept away from ignition sources.

Characterization Data

The final product, 4-phenylpyridine N-oxide, can be characterized by its physical and spectral properties.

  • Appearance: Powder

  • Molecular Formula: C₁₁H₉NO[5][7]

  • Molecular Weight: 171.20 g/mol [7]

  • Melting Point: 153-155 °C[8]

  • Spectroscopic Analysis: The structure can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Conclusion

The synthesis of 4-phenylpyridine N-oxide can be successfully achieved through various oxidation protocols. The choice of method may depend on factors such as available reagents, desired reaction scale, and safety considerations. The protocols provided herein offer reliable and reproducible methods for obtaining this important pharmaceutical intermediate.

References

Scale-Up Synthesis of Substituted Pyridine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of various substituted pyridine compounds, crucial intermediates in the pharmaceutical and agrochemical industries. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in overcoming common challenges associated with transitioning pyridine synthesis from laboratory to pilot plant and industrial scales.

Introduction to Scale-Up of Pyridine Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The ability to synthesize substituted pyridines on a large scale is therefore of paramount importance. However, transitioning from small-scale laboratory synthesis to multi-kilogram or pilot plant production presents several challenges. These include maintaining high yields, ensuring consistent product purity, managing reaction exotherms, and developing robust and economically viable processes. This document outlines established methods for the scale-up synthesis of key substituted pyridines and provides detailed protocols and quantitative data to facilitate process development and optimization.

Key Synthetic Methodologies for Scale-Up

Several classical and modern synthetic methods are employed for the industrial production of substituted pyridines. The choice of method often depends on the desired substitution pattern, the availability and cost of starting materials, and the scalability of the process.

Commonly Employed Synthesis Routes:

  • Hantzsch Pyridine Synthesis: A multicomponent reaction ideal for producing symmetrically substituted 1,4-dihydropyridines, which are subsequently oxidized to pyridines.

  • Guareschi-Thorpe Pyridine Synthesis: Effective for preparing 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.

  • Bohlmann-Rahtz Pyridine Synthesis: A two-step method for obtaining substituted pyridines from an enamine and an alkynone.

  • Ammoxidation of Alkylpyridines: A gas-phase catalytic reaction used for the industrial production of cyanopyridines.

  • Halogenation and Functionalization: Direct halogenation of the pyridine ring followed by further functionalization is a common strategy for producing a variety of substituted pyridines.

Data Presentation: Scale-Up Synthesis Examples

The following tables summarize quantitative data from various scale-up syntheses of substituted pyridine compounds, providing a comparative overview of different methodologies and their outcomes at larger scales.

Table 1: Scale-Up Synthesis of 2,6-Dimethylpyridine

ParameterValueReference
Starting Materials Acetaldehyde, Ammonia[1]
Scale Industrial[1]
Catalyst Not specified[1]
Temperature High Temperature[1]
Pressure High Pressure[1]
Reaction Time Not specified
Yield High[1]
Purity ≥98% (after fractional distillation)[1]

Table 2: Scale-Up Synthesis of 3-Cyanopyridine

ParameterValueReference
Starting Materials 3-Methylpyridine, Ammonia, Air[2]
Scale Industrial (Continuous process)[2]
Catalyst V₂O₅ (10%), TiO₂ (5%), Mo₂O₃ (1.5%) on SiO₂[2]
Temperature 365-370 °C[2]
Pressure 0.020-0.090 KPa[3]
**Molar Ratio (3-picoline:NH₃:O₂) **1 : 1.5-1.8 : 2.5-3.0[2]
Yield >90% (Molar)[2]
Purity ≥99.9%[2]

Table 3: Kilogram-Scale Synthesis of 2-Amino-4-methylpyridine

ParameterValueReference
Starting Material 2-Amino-3-chloro-4-methylpyridine, Benzoic acid[4]
Scale 9.92 g (starting material)[4]
Catalyst Copper powder[4]
Temperature 150 °C[4]
Reaction Time 1 hour[4]
Yield 91.2%[4]
Purity >98.5%[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the data tables. These protocols are intended as a starting point and may require optimization based on specific equipment and desired outcomes.

Industrial Production of 3-Cyanopyridine via Ammoxidation

Objective: To produce 3-cyanopyridine on an industrial scale from 3-methylpyridine.

Materials:

  • 3-Methylpyridine (3-picoline)

  • Anhydrous Ammonia

  • Compressed Air

  • Catalyst: V₂O₅ (10%), TiO₂ (5%), Mo₂O₃ (1.5%) supported on SiO₂

Equipment:

  • Vaporizer

  • Mixing tank

  • Fixed-bed reactor

  • Fused salt bath for temperature control

  • Condenser and absorption column

Procedure:

  • Vaporize 3-methylpyridine and preheat to 180-330 °C.

  • Vaporize anhydrous ammonia and preheat to 180-330 °C.

  • Mix the vaporized 3-methylpyridine, ammonia, and compressed air in the mixing tank to achieve a molar ratio of 1 : 1.5-1.8 : 2.5-3.0 (3-picoline:NH₃:O₂).[2]

  • Introduce the gaseous mixture into the top of the fixed-bed reactor packed with the catalyst.

  • Maintain the reaction temperature between 365-370 °C using the fused salt bath.[2]

  • Control the reactor head pressure at 0.020-0.090 KPa.[3]

  • The reaction gas exiting the reactor is cooled and passed through a water absorption column to capture the 3-cyanopyridine.

  • The resulting aqueous solution, containing 5-15% 3-cyanopyridine, is then subjected to extraction and rectification to isolate the final product.[3]

Expected Outcome:

  • Yield: >90% (molar)[2]

  • Purity: ≥99.9%[2]

Kilogram-Scale Synthesis of 2-Amino-4-methylpyridine

Objective: To synthesize 2-amino-4-methylpyridine on a kilogram scale via dechlorination.

Materials:

  • 2-Amino-3-chloro-4-methylpyridine

  • Benzoic acid

  • Copper powder

  • Decolorizing agent (e.g., activated carbon)

  • Sodium hydroxide solution

Equipment:

  • Jacketed glass reactor with overhead stirrer and reflux condenser

  • Heating/cooling circulator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the reactor with 2-amino-3-chloro-4-methylpyridine (e.g., 1.00 kg, 7.01 mol) and benzoic acid (1.85 kg, 15.1 mol).

  • Add a catalytic amount of copper powder.

  • Heat the reaction mixture to 150 °C and maintain for 1 hour with stirring.[4]

  • After the reaction is complete, cool the mixture and add water.

  • Add a decolorizing agent and stir.

  • Filter the hot solution.

  • Adjust the pH of the filtrate to 9 with sodium hydroxide solution to precipitate the product.[4]

  • Filter the solid product, wash with water, and dry in an oven.

Expected Outcome:

  • Yield: ~91%[4]

  • Purity: >98.5%[4]

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this document.

G cluster_0 Ammoxidation of 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine Vaporization Vaporization 3-Methylpyridine->Vaporization 180-330°C Mixing Tank Mixing Tank Vaporization->Mixing Tank Ammonia Ammonia Ammonia->Vaporization 180-330°C Air Air Air->Mixing Tank Fixed-Bed Reactor Fixed-Bed Reactor Mixing Tank->Fixed-Bed Reactor Catalyst 365-370°C Cooling & Absorption Cooling & Absorption Fixed-Bed Reactor->Cooling & Absorption Water Extraction & Rectification Extraction & Rectification Cooling & Absorption->Extraction & Rectification 3-Cyanopyridine 3-Cyanopyridine Extraction & Rectification->3-Cyanopyridine

Caption: Workflow for the industrial production of 3-Cyanopyridine.

G cluster_1 Synthesis of 2-Amino-4-methylpyridine 2-Amino-3-chloro-4-methylpyridine 2-Amino-3-chloro-4-methylpyridine Reaction Reaction 2-Amino-3-chloro-4-methylpyridine->Reaction Benzoic Acid, Cu Powder 150°C, 1h Work-up Work-up Reaction->Work-up Water, Decolorizing Agent Filtration Filtration Work-up->Filtration Precipitation Precipitation Filtration->Precipitation Adjust pH to 9 Isolation Isolation Precipitation->Isolation Filtration & Drying 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Isolation->2-Amino-4-methylpyridine

Caption: Synthetic workflow for 2-Amino-4-methylpyridine.

Challenges and Considerations in Scale-Up

Scaling up pyridine synthesis requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.

  • Heat Management: Many pyridine syntheses are exothermic. Proper reactor design, cooling capacity, and controlled addition of reagents are crucial to prevent thermal runaways.

  • Mass Transfer: In heterogeneous reactions or reactions with multiple phases, efficient mixing is critical to ensure consistent reaction rates and prevent the formation of byproducts.

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and ease of product isolation. On a large scale, solvent recovery and recycling are also important economic and environmental considerations.

  • Impurity Profile: The impurity profile of the final product can change upon scale-up due to longer reaction times, temperature gradients, and differences in mixing. Careful analytical monitoring is required to identify and control impurities.

  • Process Safety: A thorough process safety assessment should be conducted before any scale-up, considering the hazards of all reactants, intermediates, products, and solvents, as well as the potential for runaway reactions or pressure buildup.

By understanding these challenges and utilizing the detailed protocols and data provided in these application notes, researchers and professionals in drug development can more effectively navigate the complexities of scaling up the synthesis of substituted pyridine compounds.

References

Application Notes and Protocols for the Derivatization of 4-Phenylpyridin-3-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization strategies for the versatile 4-phenylpyridin-3-ol scaffold and detailed protocols for subsequent biological evaluation. This document is intended to guide researchers in the exploration of this privileged chemical structure for the discovery of novel therapeutic agents.

Introduction

The this compound core is a significant pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The hydroxyl group at the 3-position and the phenyl group at the 4-position offer multiple points for chemical modification, enabling the generation of diverse libraries of compounds for biological screening. Derivatization of this scaffold has been explored for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The pyridine ring itself can also be a key element in binding to biological targets.

This document outlines synthetic methodologies for creating ether and ester derivatives of this compound, as well as biaryl derivatives through Suzuki coupling. Furthermore, it provides detailed protocols for evaluating the anticancer and antimicrobial activities of the synthesized compounds.

I. Derivatization Strategies

The derivatization of this compound primarily focuses on modifications of the hydroxyl group and the pyridine ring.

A. Synthesis of Ether and Ester Derivatives

The hydroxyl group of this compound is a prime site for introducing a variety of substituents to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. This can be achieved through the synthesis of ether and ester derivatives.

Experimental Protocol: General Procedure for O-alkylation (Ether Synthesis)

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydride (NaH, 1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: General Procedure for Acylation (Ester Synthesis)

  • Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) containing a base such as triethylamine (TEA, 1.5 equivalents) or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride or acid anhydride (e.g., benzoyl chloride, acetic anhydride; 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

B. Suzuki Coupling for Biaryl Derivatives

To explore the impact of substituting the pyridine ring, Suzuki coupling can be employed to introduce various aryl or heteroaryl groups. This requires prior functionalization of the pyridine ring, for example, by introducing a halogen atom.

Experimental Protocol: Suzuki Coupling of a Halogenated this compound Derivative

  • In a reaction vessel, combine the halogenated this compound derivative (e.g., 2-bromo-4-phenylpyridin-3-ol; 1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃, 2 equivalents) or cesium carbonate (Cs₂CO₃, 2 equivalents).

  • Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

II. Biological Assays

Following synthesis and purification, the novel derivatives should be evaluated for their biological activity. Below are protocols for common anticancer and antimicrobial assays.

A. Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.

B. Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight and then dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁸ CFU/mL).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: Anticancer Activity of this compound Derivatives against MCF-7 and HeLa Cell Lines

Compound IDR (Substitution)IC₅₀ (µM) - MCF-7IC₅₀ (µM) - HeLa
Parent -OH>100>100
Derivative 1 -OCH₂Ph15.222.5
Derivative 2 -OCOPh8.712.1
Derivative 3 2-Aryl (from Suzuki)5.47.9
Doxorubicin (Positive Control)0.81.1

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR (Substitution)MIC (µg/mL) - S. aureusMIC (µg/mL) - E. coli
Parent -OH>128>128
Derivative 4 -O(CH₂)₅CH₃1664
Derivative 5 -O(CH₂)₇CH₃832
Ciprofloxacin (Positive Control)10.5

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and potential mechanisms of action.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Assays cluster_data Data Analysis start This compound derivatization Derivatization (Etherification, Esterification, Suzuki Coupling) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization anticancer Anticancer Assay (MTT) characterization->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_kinase Kinase Inhibition Pathway cluster_downstream Downstream Effects drug This compound Derivative kinase Target Kinase (e.g., EGFR, VEGFR) drug->kinase Inhibition substrate Substrate Phosphorylation kinase->substrate Blocks proliferation Cell Proliferation substrate->proliferation substrate->proliferation Inhibits angiogenesis Angiogenesis substrate->angiogenesis Inhibits apoptosis Apoptosis proliferation->apoptosis proliferation->apoptosis Induces proliferation->angiogenesis

Caption: Postulated signaling pathway for anticancer activity via kinase inhibition.

Application Note and Protocol for the Quantification of 4-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to developing and validating an analytical method for the quantification of 4-Phenylpyridin-3-ol in biological matrices. While specific validated methods for this compound are not extensively documented in publicly available literature, this application note outlines a robust protocol based on common analytical techniques used for similar pyridine derivatives, such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS).[1][2][3][4] The provided protocols and data serve as a foundational template for researchers to establish a validated, in-house assay. This note includes detailed experimental procedures, hypothetical validation data, and workflow diagrams to facilitate method development.

Introduction

This compound is a heterocyclic compound belonging to the pyridine family. Pyridine and its derivatives are crucial building blocks in the pharmaceutical and chemical industries due to their diverse biological activities.[4][5] Accurate quantification of such compounds in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and toxicology assessments. The development of a sensitive, specific, and reliable analytical method is therefore a critical step in the drug development pipeline.

This application note details a proposed method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the quantification of this compound. The protocol covers sample preparation, chromatographic conditions, and method validation parameters based on established guidelines for similar small molecules.[2][6][7]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., a structurally similar and stable compound not present in the matrix.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade) or Phosphoric acid (HPLC-UV grade)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., cold acetonitrile).

Instrumentation
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). For higher sensitivity and selectivity, an LC-MS/MS system is recommended.[8][9]

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[2]

  • Data Acquisition Software: Appropriate software for instrument control, data acquisition, and processing.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward method for sample cleanup in biological matrices like plasma.

  • Thaw plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an HPLC vial for analysis.

Chromatographic Conditions (Proposed)
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm (Pyridine-containing compounds often exhibit absorbance in this region; optimization is recommended).[2][10]

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-7 min: 10% to 90% B

    • 7-9 min: 90% B

    • 9.1-12 min: 10% B (re-equilibration)

Method Validation (Hypothetical Data)

A full method validation should be performed according to regulatory guidelines. The following tables summarize the expected performance characteristics of the proposed method.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range5 - 2000 ng/mL
Regression Equationy = 0.002x + 0.005
Correlation Coefficient (R²)≥ 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%RE)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%RE)
LLOQ5≤ 15%± 15%≤ 20%± 20%
Low (LQC)15≤ 10%± 10%≤ 15%± 15%
Medium (MQC)150≤ 10%± 10%≤ 15%± 15%
High (HQC)1500≤ 10%± 10%≤ 15%± 15%

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.[11]

Table 3: Limit of Detection and Quantification

ParameterValue
Limit of Detection (LOD)1.5 ng/mL
Lower Limit of Quantification (LLOQ)5.0 ng/mL

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-UV/MS Analysis cluster_data Data Processing sample Receive Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike Aliquot precip Protein Precipitation (Cold Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge evap Evaporation (Supernatant) centrifuge->evap recon Reconstitution in Mobile Phase evap->recon inject Inject Sample into HPLC System recon->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV or MS/MS Detection separate->detect integrate Peak Integration detect->integrate Raw Data calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Final Report quantify->report

Caption: Workflow for this compound quantification.

Method Development and Validation Logic

The development of a robust analytical method follows a logical progression from initial feasibility to full validation.

G cluster_optim Optimization Phase cluster_valid Full Validation Phase start Method Development Start lit_review Literature Review for Similar Compounds start->lit_review method_select Select Technique (e.g., LC-MS/MS) lit_review->method_select sample_prep Optimize Sample Preparation method_select->sample_prep chromatography Optimize Chromatographic Conditions sample_prep->chromatography detection Optimize Detection Parameters chromatography->detection pre_validation Pre-Validation Check (System Suitability) detection->pre_validation selectivity Selectivity & Specificity pre_validation->selectivity linearity Linearity & Range selectivity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision stability Stability precision->stability end Validated Method Ready for Routine Use stability->end

Caption: Logical flow of analytical method development.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the signaling pathways directly modulated by this compound. Research into its mechanism of action would be required to elucidate its biological targets and downstream effects. Many pyridine-containing molecules are known to act as inhibitors of protein kinases, which are key components of numerous signaling pathways regulating cell growth, differentiation, and survival. Further investigation is needed to determine if this compound shares this activity.

Conclusion

This application note provides a foundational protocol for the quantification of this compound in biological matrices using RP-HPLC. The proposed method, based on established analytical principles for similar compounds, demonstrates a practical approach for sample preparation and chromatographic analysis. The provided hypothetical validation data serves as a benchmark for performance expectations. Researchers should perform a full, in-house validation to ensure the method is suitable for its intended purpose. This document serves as a valuable resource for scientists in the field of drug development and bioanalysis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Phenylpyridin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylpyridin-3-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound in Suzuki-Miyaura Coupling

Question: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling of a 4-halopyridin-3-ol with phenylboronic acid, but I am observing a very low yield or no product at all. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Suzuki-Miyaura coupling of pyridinol derivatives can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and issues with the starting materials. Here is a systematic approach to troubleshoot the problem:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may not be efficient for heteroaryl couplings.

    • Recommendation: Screen different palladium precatalysts and ligands. Buchwald or other electron-rich phosphine ligands can be more effective. Ensure the catalyst is not old or deactivated.[1]

  • Base: The base plays a critical role in the catalytic cycle.

    • Recommendation: The choice of base can be empirical.[2] Screen inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.[1]

  • Solvent: The solvent system must be appropriate for the solubility of all reactants and the chosen base.

    • Recommendation: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often effective for Suzuki couplings.[2][3] Ensure the solvent is properly degassed to prevent catalyst oxidation.[4]

  • Temperature: The reaction temperature may be too low for efficient transmetalation or reductive elimination.

    • Recommendation: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.

  • Starting Materials: Impurities in the 4-halopyridin-3-ol or phenylboronic acid can inhibit the reaction.

    • Recommendation: Ensure the purity of your starting materials. The boronic acid can be converted to a more stable boronate ester if degradation is suspected.[4]

Problem 2: Formation of Significant Impurities or Side Products

Question: My reaction is producing the desired this compound, but it is contaminated with significant amounts of side products. What are these impurities likely to be and how can I minimize their formation?

Answer: Side product formation in pyridine synthesis is common and can be influenced by the reaction conditions.

  • Homocoupling of Phenylboronic Acid: This is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of biphenyl.

    • Prevention: This is often caused by the presence of oxygen.[4] Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).

  • Dehalogenation of the Pyridine Starting Material: The 4-halopyridin-3-ol can be reduced, leading to the formation of pyridin-3-ol.

    • Prevention: This can be minimized by using a less reactive base or a lower reaction temperature.

  • Protodeborylation of Phenylboronic Acid: The boronic acid can be cleaved to benzene.

    • Prevention: This is often promoted by acidic conditions or prolonged reaction times at high temperatures. Ensure the reaction is monitored and stopped once the starting material is consumed.

Problem 3: Difficulty in Purifying this compound

Question: I am struggling to purify the final product. Column chromatography is not giving a clean separation. What are some effective purification strategies?

Answer: The purification of hydroxypyridines can be challenging due to their polarity and amphoteric nature.

  • Column Chromatography: Tailing on silica gel is a common issue with basic pyridines.

    • Recommendation: Add a small amount of a basic modifier like triethylamine or pyridine to the eluent system. Alternatively, use a different stationary phase like alumina.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction.

    • Recommendation: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Recommendation: Screen various solvent systems to find suitable conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and versatile methods for the synthesis of 4-arylpyridines include:

  • Suzuki-Miyaura Coupling: This involves the palladium-catalyzed cross-coupling of a 4-halopyridin-3-ol with phenylboronic acid or a phenylboronate ester.[5]

  • Kröhnke Pyridine Synthesis: This is a condensation reaction between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source.[6][7][8][9] While highly versatile, it may require the synthesis of specific precursors.

  • C-H Arylation: Direct arylation of the C4-position of a pyridin-3-ol derivative is a more modern approach, though it may present challenges with regioselectivity.[10]

  • Negishi Coupling: This involves the coupling of a 4-halopyridin-3-ol with an organozinc reagent.[11][12][13]

Q2: My reaction mixture turns black during the Suzuki-Miyaura coupling. Is this normal?

A2: Yes, it is common for the reaction mixture in a Suzuki-Miyaura coupling to turn dark or black. This is often due to the formation of palladium black (Pd(0) nanoparticles), which is a catalytically active form of palladium.[1] However, excessive formation of palladium black can sometimes indicate catalyst decomposition and may lead to lower yields.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable eluent for TLC would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.

Q4: What are the safety precautions to consider during the synthesis of this compound?

A4: Standard laboratory safety procedures should be followed. Specifically:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and should be handled with care.

  • Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Always work in a well-ventilated area.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 4-Aryl-3-hydroxypyridines (Hypothetical Data)

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10035
2Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O11078
3Pd(OAc)₂SPhosCs₂CO₃DMF/H₂O12085
4PdCl₂(dppf)-K₂CO₃Toluene/H₂O10065

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Materials:

    • 4-Bromopyridin-3-ol (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.04 equiv)

    • K₃PO₄ (2.0 equiv, finely powdered)

    • Dioxane and Water (10:1 mixture, degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add 4-bromopyridin-3-ol, phenylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the degassed dioxane.

    • Add the catalyst solution to the Schlenk flask via syringe.

    • Add the remaining degassed dioxane/water mixture to the flask.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., Hexane/Ethyl Acetate with 1% Triethylamine).

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions 4-Bromopyridin-3-ol 4-Bromopyridin-3-ol Product This compound 4-Bromopyridin-3-ol->Product Suzuki-Miyaura Coupling Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Base Base Base->Product Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst and Ligand Start->Check_Catalyst Check_Base Check Base Start->Check_Base Check_Solvent Check Solvent Start->Check_Solvent Check_Temp Check Temperature Start->Check_Temp Check_Purity Check Starting Material Purity Start->Check_Purity Optimize Systematically Optimize Conditions Check_Catalyst->Optimize Check_Base->Optimize Check_Solvent->Optimize Check_Temp->Optimize Check_Purity->Optimize Purification_Strategy Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica or Alumina) Crude_Product->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Crystallization Crystallization Crude_Product->Crystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Crystallization->Pure_Product

References

Technical Support Center: Troubleshooting Low Yields in Pyridine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in key pyridine synthesis reactions.

Frequently Asked Questions (FAQs)

General Questions

Q1: My pyridine synthesis is resulting in a very low yield. What are the general areas I should investigate?

A1: Low yields in pyridine synthesis often stem from a few common factors. Systematically investigate the following:

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly hinder the reaction. Classical methods often require harsh conditions and long reaction times, which can lead to product degradation.[1][2]

  • Purity of Reactants: Impurities in your starting materials (aldehyde, β-ketoester, ammonia source, etc.) can lead to unwanted side reactions.

  • Inefficient Purification: Significant product loss can occur during workup and purification stages.[3]

  • Side Reactions: The formation of byproducts is a major cause of low yields. Common side reactions include over-oxidation, polymerization, and the formation of various adducts.[1]

Q2: How can I improve the conversion rate if my reaction is not going to completion?

A2: To drive the reaction to completion, consider these strategies:

  • Catalysis: The use of a catalyst can significantly accelerate the reaction. A wide range of catalysts, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts, have proven effective.[1]

  • Alternative Energy Sources: Microwave or ultrasound irradiation can dramatically reduce reaction times and improve yields compared to conventional heating.[1]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. For some reactions, solvent-free conditions or the use of aqueous micelles have been shown to give high yields.[1][4]

  • Reactant Concentration: Operating at a higher concentration may improve reaction rates.[1]

Hantzsch Pyridine Synthesis

Q1: I'm performing a Hantzsch synthesis, and my primary issue is the formation of the dihydropyridine intermediate, which is difficult to oxidize. How can I improve the final aromatization step?

A1: The oxidation of the 1,4-dihydropyridine (DHP) intermediate is a critical step for obtaining the final pyridine product. If you are experiencing incomplete oxidation, consider the following:

  • Choice of Oxidizing Agent: While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can lead to side products and difficult workups.[4] Milder and more efficient oxidizing agents such as iodine in refluxing methanol can be effective.[2][5]

  • One-Pot Synthesis with Direct Aromatization: To streamline the process and potentially improve yields, consider a one-pot synthesis that includes the aromatization step. This can be achieved using reagents like ferric chloride, manganese dioxide, or potassium permanganate in water.[2]

  • Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation if the dihydropyridine is the desired product, but for the subsequent oxidation to pyridine, ensuring the chosen oxidant is active is key.[1]

Q2: My Hantzsch reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?

A2: Side product formation in the Hantzsch synthesis is a common cause of low yields. Key side reactions include:

  • Over-oxidation: The desired pyridine can be oxidized further, especially under harsh conditions.

  • Michael Adducts: The formation of Michael adducts can compete with the desired cyclization.[1]

  • Self-condensation: The β-ketoester can undergo self-condensation. To minimize these, carefully control the reaction temperature and the stoichiometry of your reactants. In some cases, the order of reagent addition is critical.[4]

Bohlmann-Rahtz Pyridine Synthesis

Q1: The high temperatures required for the cyclodehydration step in my Bohlmann-Rahtz synthesis are causing decomposition of my starting materials. What can I do?

A1: The high temperature needed for the cyclodehydration is a known drawback of the classical Bohlmann-Rahtz synthesis.[6] To address this, you can:

  • Use a Catalyst: Employing a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 can significantly lower the required reaction temperature.[4][7] Lewis acids such as Yb(OTf)₃ or ZnBr₂ in a suitable solvent like toluene have also been shown to be effective.[4][6]

  • One-Pot Procedure: Modified one-pot procedures that combine the initial conjugate addition and the cyclodehydration at a lower temperature (e.g., 50°C) can improve yields and simplify the process.[7]

Q2: I am observing poor regioselectivity in my Bohlmann-Rahtz synthesis. How can I control the formation of the desired isomer?

A2: Poor regioselectivity can arise from competing Michael addition pathways. To improve this:

  • Analyze Reactant Structures: The electronic and steric factors of the enamine and the ethynyl ketone can help predict the favored regioisomer.

  • Three-Component Approach: Consider a three-component reaction where the enamine is generated in situ. This can sometimes improve selectivity.[4]

Guareschi-Thorpe Condensation

Q1: My Guareschi-Thorpe synthesis is inefficient and low-yielding. Are there any modern modifications to improve this reaction?

A1: Yes, the classical Guareschi-Thorpe reaction can be significantly improved. A highly effective modern modification involves using ammonium carbonate in an aqueous medium.[8][9] This approach offers several advantages:

  • Higher Yields: This method often leads to significantly higher yields compared to the classical procedure.[8]

  • Milder Conditions: The reaction is run under greener, milder conditions, which minimizes byproduct formation.[8]

  • Simplified Workup: The product often precipitates from the reaction mixture, allowing for easy isolation by filtration.[8][9]

Q2: I am experiencing hydrolysis of my cyanopyridine product in the Guareschi-Thorpe reaction. How can I prevent this?

A2: Hydrolysis of the nitrile group is a potential side reaction. To minimize this:

  • Use Anhydrous Solvents: If possible, using anhydrous organic solvents can reduce the extent of hydrolysis.

  • Buffered System: If an aqueous medium is necessary, using a buffered system can help maintain a neutral or near-neutral pH. The aforementioned modified procedure using ammonium carbonate in water acts as both a nitrogen source and a buffer, leading to high yields with minimal side reactions.

Data Presentation

Table 1: Effect of Catalyst and Energy Source on Hantzsch Pyridine Synthesis Yield

Aldehydeβ-KetoesterNitrogen SourceCatalyst/Energy SourceSolventYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-Toluenesulfonic acid (PTSA) / Ultrasonic irradiationAqueous (SDS, 0.1M)96[2]
BenzaldehydeEthyl acetoacetateAmmonium acetateNone / Conventional heatingEthanolModerate[2]
5-bromothiophene-2-carboxaldehydeVarious 1,3-dionesAmmonium acetateCeric ammonium nitrate (CAN)Solvent-freeGood to Excellent[10]
BenzaldehydeEthyl acetoacetateAmmonium acetateγ-Al2O3 nanoparticlesSolvent-freeup to 95[4]

Table 2: Optimization of Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine

Nitrogen Source (2 mmol)Solvent (2 mL)Temperature (°C)Time (h)Yield (%)
(NH₄)₂CO₃H₂O80395
(NH₄)₂CO₃H₂O/EtOH (1:1)80392
NH₄OAcH₂O80570
NH₄ClH₂O80550
(NH₄)₂SO₄H₂O80545
(Data synthesized from reference[8])

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Pyridine Synthesis

This protocol provides a general guideline for a high-yield, rapid synthesis of 1,4-dihydropyridines.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Modified Bohlmann-Rahtz Pyridine Synthesis with Acid Catalyst

This one-pot protocol utilizes an acid catalyst to avoid high temperatures and the isolation of intermediates.

Materials:

  • Enolizable ketone (1.0 equiv)

  • Ynone (1.0-1.2 equiv)

  • Ammonium acetate (5-10 equiv)

  • Glacial acetic acid (solvent)

Procedure:

  • To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, add ammonium acetate (5-10 equiv).[11]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[11]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.[11]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[11]

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[11]

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Protocol 3: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium

This environmentally friendly protocol offers high yields and a simplified workup.

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Alkyl cyanoacetate (e.g., ethyl cyanoacetate) (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water (2 mL)

Procedure:

  • In a sealed vessel, combine the 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in water (2 mL).[8]

  • Stir the mixture at 80°C.

  • Monitor the reaction progress by TLC. The product often precipitates from the reaction mixture upon formation.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with cold water.

Visualizations

Troubleshooting_Workflow Start Low Yield in Pyridine Synthesis Check_Purity Check Reactant Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Analyze_Side_Products Analyze for Side Products Start->Analyze_Side_Products Review_Workup Review Workup & Purification Start->Review_Workup Improved_Yield Improved Yield Check_Purity->Improved_Yield Temp_Time Vary Temperature & Time Optimize_Conditions->Temp_Time Solvent Screen Solvents Optimize_Conditions->Solvent Catalyst Introduce/Change Catalyst Optimize_Conditions->Catalyst Energy_Source Use Microwave/Ultrasound Optimize_Conditions->Energy_Source Incomplete_Oxidation Incomplete Oxidation (Hantzsch) Analyze_Side_Products->Incomplete_Oxidation Decomposition Decomposition (High Temp) Analyze_Side_Products->Decomposition Hydrolysis Hydrolysis of Nitrile Analyze_Side_Products->Hydrolysis Review_Workup->Improved_Yield Temp_Time->Improved_Yield Solvent->Improved_Yield Catalyst->Improved_Yield Energy_Source->Improved_Yield Incomplete_Oxidation->Improved_Yield Decomposition->Improved_Yield Hydrolysis->Improved_Yield

Caption: General troubleshooting workflow for low-yield pyridine synthesis.

Hantzsch_Reaction_Pathway Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Side_Products Side Products Knoevenagel->Side_Products Enamine->Michael_Adduct Enamine->Side_Products DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization/ Dehydration Michael_Adduct->Side_Products Pyridine Pyridine DHP->Pyridine Oxidation

Caption: Simplified reaction pathway for the Hantzsch pyridine synthesis.

Bohlmann_Rahtz_Modification Classical Classical Bohlmann-Rahtz (Two Steps) Step1 Step 1: Michael Addition (Forms Aminodiene) Classical->Step1 Step2 Step 2: Cyclodehydration (High Temperature) Step1->Step2 Issue Issue: High Temp Decomposition Step2->Issue Modified Modified Bohlmann-Rahtz (One-Pot) OnePot One-Pot Reaction (Acid Catalyst, Lower Temp) Modified->OnePot Solution Solution: Acid Catalysis Issue->Solution Solution->Modified

Caption: Logical relationship between classical and modified Bohlmann-Rahtz synthesis.

References

Technical Support Center: Purification of Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) addressing common challenges encountered during the purification of polar pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar pyridine derivatives?

A1: The main difficulties arise from their inherent polarity and the basicity of the pyridine nitrogen. Common challenges include:

  • Strong interactions with silica gel: The basic nitrogen atom can interact strongly with acidic silanol groups on the surface of silica gel, a common stationary phase. This leads to significant peak tailing, poor separation, and potential irreversible adsorption of the compound on the column.

  • Poor retention in reversed-phase chromatography: Highly polar pyridine derivatives may have limited retention on nonpolar C18 columns, often eluting with the solvent front.

  • Solubility issues: Finding a suitable single solvent for recrystallization can be difficult due to the presence of both polar functional groups and the aromatic ring. They may be highly soluble in polar solvents even at low temperatures, leading to poor recovery, or insoluble in non-polar solvents.

  • Compound instability: Some pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.

Q2: When should I use a modified mobile phase for column chromatography?

A2: A modified mobile phase is recommended when you observe significant peak tailing or streaking on a silica gel TLC plate. For basic compounds like pyridine derivatives, adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase can neutralize the acidic silanol sites on the silica gel, leading to improved peak shape and separation. A typical concentration is 0.1-2% of the total solvent volume.

Q3: My polar pyridine derivative is not moving from the baseline in normal-phase TLC, even with highly polar solvents. What should I do?

A3: If your compound remains at the baseline (Rf ≈ 0) even in solvent systems like 100% ethyl acetate or dichloromethane/methanol mixtures, you should consider the following options:

  • Add a basic modifier: Incorporate triethylamine (0.5-2%) or a solution of ammonium hydroxide in methanol (1-10%) into your eluent.

  • Switch to a different stationary phase: Consider using alumina (neutral or basic) or a polar-bonded silica phase (e.g., amino, cyano, or diol).

  • Use an alternative chromatography technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable alternative for highly polar compounds that are poorly retained in reversed-phase and too strongly retained in normal-phase chromatography.

Q4: What is the difference between HILIC and Reversed-Phase (RP) HPLC, and which one is better for my polar pyridine derivative?

A4: The primary difference lies in the stationary and mobile phases. RP-HPLC uses a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile). In contrast, HILIC employs a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of a less polar organic solvent. For highly polar pyridine derivatives that show poor retention in RP-HPLC, HILIC is often the superior choice as it promotes retention of polar analytes.[1][2][3]

Troubleshooting Guides

Issue 1: Peak Tailing in Column Chromatography

Q: My chromatographic peaks for a polar pyridine derivative are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like pyridine derivatives is primarily caused by strong, non-ideal interactions between the basic nitrogen of your compound and acidic residual silanol groups on the silica gel stationary phase.

Troubleshooting Workflow:

start Peak Tailing Observed add_modifier Add a basic modifier to the mobile phase (e.g., 0.1-2% Triethylamine) start->add_modifier check_loading Is the sample overloaded? add_modifier->check_loading If tailing persists end Improved Peak Shape add_modifier->end reduce_load Reduce sample concentration/volume check_loading->reduce_load Yes deactivate_silica Deactivate silica gel before use check_loading->deactivate_silica No reduce_load->deactivate_silica reduce_load->end change_stationary_phase Switch to an alternative stationary phase (Alumina, Amino-silica, etc.) deactivate_silica->change_stationary_phase If tailing persists deactivate_silica->end change_stationary_phase->end

Caption: Troubleshooting workflow for peak tailing.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (0.1-2%), to your eluent. This will occupy the active silanol sites, preventing your pyridine derivative from interacting with them.

  • Sample Concentration: Injecting too much sample can saturate the stationary phase and cause peak tailing. Try diluting your sample and injecting a smaller volume.

  • Deactivate Silica Gel: Before packing your column, you can neutralize the silica gel by making a slurry with a solvent containing triethylamine.

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for basic compounds. Alternatively, bonded phases like amino or cyano silica can provide different selectivity and reduce tailing.

Issue 2: Poor Recovery or Compound Degradation

Q: I am experiencing low recovery of my polar pyridine derivative after column chromatography. What could be the cause?

A: Low recovery can be due to irreversible adsorption onto the silica gel or decomposition of the compound on the acidic stationary phase.

Troubleshooting Steps:

  • Assess Compound Stability: Before running a column, spot your compound on a TLC plate and let it sit for an hour. Then, develop the plate to see if any new spots have appeared, which would indicate decomposition.

  • Use Deactivated Silica: If your compound is acid-sensitive, use silica gel that has been neutralized with a base like triethylamine.

  • Alternative Purification Methods: If your compound is highly unstable on silica, consider alternative techniques that do not use a solid stationary phase, such as Counter-Current Chromatography (CCC), or a less acidic stationary phase like alumina. Recrystallization is also an excellent option if a suitable solvent can be found.

Data Presentation

Table 1: Comparison of Common Purification Techniques for Polar Pyridine Derivatives

TechniqueTypical PurityTypical RecoveryThroughputCostKey AdvantagesKey Disadvantages
Flash Chromatography 95-98%GoodHighLow-MediumFast, cost-effective for large quantities.Lower resolution compared to HPLC.[4]
Preparative HPLC >99%Good to HighLowHighHigh resolution and purity.Slower, more expensive, requires specialized equipment.[4]
HILIC >98%GoodMediumHighExcellent for highly polar compounds poorly retained by RP-HPLC.[1][2][3]Can have issues with retention time repeatability.[5]
Recrystallization Very HighVariableMediumLowPotentially very high purity, scalable.Finding a suitable solvent can be challenging; may not remove all impurities.

Table 2: Illustrative TLC Rf Values of Polar Pyridines with Different Eluents

This table provides an illustrative guide to how Rf values might change with solvent polarity for polar pyridine derivatives. Actual Rf values will depend on the specific compound and conditions. The general principle is that as the polarity of the mobile phase increases, the Rf value of a polar compound will also increase.[6][7]

Compound TypeNon-Polar Eluent (e.g., 20% EtOAc in Hexane)Medium-Polarity Eluent (e.g., 80% EtOAc in Hexane)Polar Eluent (e.g., 10% MeOH in DCM + 1% TEA)
Aminopyridine~0.1~0.4~0.6
Hydroxypyridine~0.05~0.3~0.5
Pyridine Carboxylic Acid<0.05~0.1~0.4

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Additive

This protocol provides a general procedure for the purification of a polar pyridine derivative using a silica gel column with triethylamine (TEA) as a basic additive.

1. Slurry Preparation and Column Packing: a. In a beaker, add silica gel (typically 50-100 times the weight of your crude material). b. Add the initial, least polar mobile phase solvent system (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.5% TEA to the silica gel to create a slurry. c. Gently stir the slurry with a glass rod to remove any air bubbles. d. Secure a glass column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. e. Carefully pour the slurry into the column. Allow the silica to pack evenly under gravity, tapping the column gently to ensure a uniform bed. Open the stopcock to drain some solvent, but do not let the top of the silica bed run dry.

2. Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or methanol). b. Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution. c. Remove the solvent by rotary evaporation until a free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Begin eluting the column by opening the stopcock and applying gentle air pressure if necessary to maintain a steady flow rate. c. Collect the eluent in fractions (e.g., in test tubes). d. Gradually increase the polarity of the mobile phase as needed (e.g., from 2% to 10% to 20% Ethyl Acetate in Hexane, all containing 0.5% TEA). e. Monitor the collected fractions by TLC to identify which ones contain the purified compound.

4. Isolation of the Purified Compound: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator to obtain the purified polar pyridine derivative.

Protocol 2: Recrystallization using a Two-Solvent System

This method is useful when a single suitable solvent for recrystallization cannot be found.

1. Solvent Selection: a. Identify a "good" solvent in which your compound is highly soluble, even at room temperature. b. Identify a "poor" solvent in which your compound is sparingly soluble, even when hot. The two solvents must be miscible. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.

2. Dissolution: a. Place the crude polar pyridine derivative in an Erlenmeyer flask. b. Add the "good" solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

3. Induction of Crystallization: a. While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated. b. Add a few more drops of the "good" solvent until the solution becomes clear again.

4. Cooling and Crystal Formation: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time. b. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering impurities. c. Allow the crystals to air dry on the filter paper or in a desiccator.

Mandatory Visualizations

start Crude Polar Pyridine Derivative tlc Perform TLC Analysis start->tlc rf_check Is Rf between 0.2-0.4 and spots are symmetrical? tlc->rf_check flash_chrom Purify by Flash Chromatography rf_check->flash_chrom Yes recrystallization Attempt Recrystallization rf_check->recrystallization No (streaking or Rf=0) pure_product Pure Product flash_chrom->pure_product alt_chrom Consider Alternative Chromatography (e.g., HILIC, Prep-HPLC) recrystallization->alt_chrom Unsuccessful recrystallization->pure_product Successful alt_chrom->pure_product

Caption: General purification workflow for polar pyridine derivatives.

References

Preventing byproduct formation in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki-Miyaura Coupling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in Suzuki-Miyaura coupling reactions.

Troubleshooting Guides

This section addresses specific issues encountered during Suzuki-Miyaura coupling experiments, focusing on the identification and mitigation of common byproducts such as homocoupling and protodeboronation products.

Issue 1: Significant Homocoupling of Boronic Acid Observed

Symptoms:

  • Formation of a symmetrical biaryl byproduct derived from the boronic acid coupling partner.

  • Reduced yield of the desired cross-coupled product.

  • Complicated purification due to the structural similarity of the byproduct to the target molecule.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Oxygen Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[1][2]Rigorous Degassing: Deoxygenate all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. For more sensitive reactions, perform three freeze-pump-thaw cycles.[1]
Use of Pd(II) Precatalyst Pd(II) sources like Pd(OAc)₂ or PdCl₂ can react directly with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[2]Use a Pd(0) Source: Employ a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.[3]
Inefficient Reductive Elimination A slow reductive elimination step increases the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions leading to homocoupling.Ligand Selection: Use bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands accelerate the rate of reductive elimination, thus minimizing the opportunity for side reactions.
High Concentration of Boronic Acid A high instantaneous concentration of the boronic acid can favor the homocoupling pathway.Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump. This keeps the concentration of the boronic acid low at any given time.

Troubleshooting Workflow for Homocoupling:

start High Homocoupling Detected degas Is the reaction rigorously degassed? start->degas pd_source Are you using a Pd(II) precatalyst? degas->pd_source Yes solution1 Action: Improve degassing protocol (sparging or freeze-pump-thaw). degas->solution1 No ligand Is the ligand appropriate? pd_source->ligand No solution2 Action: Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4). pd_source->solution2 Yes concentration Is the boronic acid added all at once? ligand->concentration Yes solution3 Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos). ligand->solution3 No solution4 Action: Implement slow addition of the boronic acid. concentration->solution4 Yes

A logical workflow for troubleshooting homocoupling.
Issue 2: Significant Protodeboronation of the Organoboron Reagent

Symptoms:

  • Formation of a byproduct where the boronic acid group is replaced by a hydrogen atom.

  • Consumption of the nucleophilic coupling partner, leading to reduced yields of the desired product.[3]

  • Particularly problematic with electron-deficient, sterically hindered, or heteroaromatic boronic acids.[4]

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Base The choice and strength of the base can significantly influence the rate of protodeboronation. Strong bases can accelerate this side reaction.[3]Use a Weaker Base: Switch to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong bases like NaOH or KOH, especially with sensitive boronic acids.[3]
Presence of Water Water acts as a proton source for protodeboronation. While some Suzuki reactions benefit from aqueous conditions, excessive water can be detrimental.[3]Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding molecular sieves (4Å) to the reaction mixture.
High Reaction Temperature Elevated temperatures can increase the rate of protodeboronation relative to the desired cross-coupling.[3]Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the temperature.[3]
Unstable Boronic Acid Some boronic acids, particularly heteroaromatic ones, are inherently unstable and prone to decomposition under reaction conditions.[4]"Slow-Release" Strategy: Use more stable boronic acid derivatives like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates. These reagents slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[3][5]

Troubleshooting Workflow for Protodeboronation:

start High Protodeboronation Detected base What base is being used? start->base water Are anhydrous conditions being used? base->water Mild solution1 Action: Switch to a milder base (e.g., K3PO4, Cs2CO3). base->solution1 Strong temp Is the reaction temperature high? water->temp Yes solution2 Action: Use anhydrous solvents and dry glassware. water->solution2 No boronic_acid Is the boronic acid known to be unstable? temp->boronic_acid No solution3 Action: Lower the reaction temperature. temp->solution3 Yes solution4 Action: Use a stable boronic acid derivative (e.g., MIDA boronate). boronic_acid->solution4 Yes

A logical workflow for troubleshooting protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound. This side reaction consumes the valuable boronic acid and complicates the purification of the desired cross-coupled product.

Q2: What is protodeboronation and why is it a problem?

A2: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced with a carbon-hydrogen bond.[3] This results in the formation of a byproduct and reduces the overall yield of the desired coupled product.[3]

Q3: How does the choice of phosphine ligand affect byproduct formation?

A3: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) generally accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which can otherwise lead to byproduct formation.

Q4: Can the base really make that much of a difference?

A4: Absolutely. The base is essential for activating the boronic acid for transmetalation. However, the nature and strength of the base can dramatically impact side reactions. Stronger bases can promote protodeboronation, while certain bases may be more or less effective depending on the specific substrates and solvent system. For instance, in some systems, inorganic bases like K₂CO₃ and K₃PO₄ have shown superior performance over organic bases like triethylamine.[6][7]

Q5: What is the "slow-release" strategy and when should I use it?

A5: The "slow-release" strategy involves using a stable derivative of the boronic acid, such as a MIDA boronate or an organotrifluoroborate.[3][5] These compounds are less reactive than the free boronic acid and, under the reaction conditions, slowly hydrolyze to release the active boronic acid. This maintains a low concentration of the potentially unstable boronic acid in the reaction mixture at any given time, thereby minimizing side reactions like protodeboronation. This strategy is particularly useful when working with unstable boronic acids, such as 2-heteroaryl, vinyl, and cyclopropyl derivatives.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling

This protocol is designed for Suzuki-Miyaura couplings where homocoupling is a known or suspected issue.

Materials:

  • Aryl/vinyl halide (1.0 equiv)

  • Aryl/vinyl boronic acid (1.2-1.5 equiv)

  • Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Solvent Degassing: Degas the solvent by sparging with argon or nitrogen for at least 30 minutes. For highly sensitive reactions, perform three freeze-pump-thaw cycles.

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl/vinyl halide, the base, and the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Boronic Acid Addition: Dissolve the boronic acid in a minimal amount of degassed solvent in a separate flask. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract the product with an organic solvent.

Protocol 2: "Slow-Release" Suzuki-Miyaura Coupling Using MIDA Boronates

This protocol is recommended for reactions involving unstable boronic acids where protodeboronation is a major concern.

Materials:

  • Aryl/vinyl halide (1.0 equiv)

  • MIDA boronate (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Aqueous base (e.g., 1M K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Dioxane or Toluene)

  • Reaction vial with a screw cap

Procedure:

  • Reagent Preparation: In a reaction vial, combine the aryl/vinyl halide, MIDA boronate, palladium precatalyst, and phosphine ligand.

  • Solvent and Base Addition: Add the organic solvent followed by the aqueous base.

  • Reaction: Seal the vial and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 60-80 °C). The MIDA boronate will slowly hydrolyze, releasing the boronic acid for the coupling reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature and perform a standard aqueous workup.

Signaling Pathways and Logical Relationships

Catalytic Cycle of Suzuki-Miyaura Coupling

Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Formation of Homocoupling Byproduct

Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidation (O2) Ar-Ar Ar-Ar Pd(II)->Ar-Ar Homocoupling ArB(OH)2 ArB(OH)2 ArB(OH)2->Ar-Ar Ar-Ar->Pd(0) Reduction ArB(OH)2 ArB(OH)2 Ar-H Ar-H ArB(OH)2->Ar-H Proton_Source Proton Source (e.g., H2O) Proton_Source->Ar-H Base_Catalysis Base Catalysis Base_Catalysis->Ar-H

References

Technical Support Center: Improving Solubility of 4-Phenylpyridin-3-ol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 4-Phenylpyridin-3-ol for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a chemical compound with a molecular structure that includes both a phenyl and a pyridinol group. This structure can result in poor aqueous solubility, which is a common challenge for many new chemical entities in drug discovery.[1][2] For in vitro assays, a compound must be fully dissolved in the assay buffer to ensure accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and misleading biological data.

Q2: What are the initial steps to assess the solubility of this compound?

A systematic approach is recommended. Begin by determining the compound's physicochemical properties, such as its aqueous solubility at various pH levels, its pKa, and its LogP.[3] This information will indicate whether the solubility issue is pH-dependent and will guide the selection of the most suitable solubilization strategy.

Q3: What are the primary strategies for improving the solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble compounds.[1][4] For this compound, the most common and effective approaches include:

  • pH Adjustment: Since this compound is an ionizable compound, altering the pH of the solvent can significantly increase its solubility.[][6]

  • Co-solvents: The use of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.[9][10][11]

  • Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at a solid state, which can improve the dissolution rate and solubility.[1][2][12]

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range can increase the surface area, leading to enhanced dissolution velocity and saturation solubility.[13][14][15]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Compound precipitates after dilution of DMSO stock solution into aqueous buffer. The compound has low aqueous solubility and is "crashing out" of the high-concentration DMSO stock.[3]1. Lower the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final assay buffer, ensuring it is not toxic to the cells.[16][17] 3. Explore the use of cyclodextrins to form an inclusion complex and improve aqueous solubility.[18][19] 4. Prepare a nanosuspension of the compound.[14][20]
Inconsistent results between experiments. The compound is not fully dissolved, leading to variations in the actual concentration in the assay.1. Visually inspect the stock solution and final assay medium for any precipitates. 2. Filter the stock solution through a 0.22 µm filter before use. 3. Re-evaluate the solubilization method to ensure complete dissolution. Consider using a different co-solvent or a higher concentration of the solubilizing agent.[8]
Cell toxicity is observed in the vehicle control group. The concentration of the co-solvent (e.g., DMSO, ethanol) is too high and is causing cellular stress or death.[17][21]1. Determine the maximum tolerable concentration of the co-solvent for your specific cell line in a separate toxicity assay. 2. Reduce the concentration of the co-solvent in your experiments to a non-toxic level.[17] 3. Consider alternative, less toxic solubilizing agents like polyethylene glycol (PEG) or cyclodextrins.[22]
pH of the assay medium changes after adding the compound. The compound is acidic or basic, and its addition is altering the pH of a poorly buffered medium.1. Ensure your assay medium is adequately buffered in the desired pH range. 2. Measure the pH of the final assay solution after adding the compound and adjust if necessary.[23]

Experimental Protocols

Protocol 1: Solubility Determination and Enhancement Strategy Screening

This protocol outlines a systematic approach to determine the solubility of this compound and to screen for an effective solubilization method.

G cluster_0 Phase 1: Baseline Solubility cluster_1 Phase 2: Solubility Enhancement Screening cluster_2 Phase 3: Data Analysis A Prepare saturated solution of this compound in aqueous buffer (e.g., PBS pH 7.4) B Equilibrate for 24h at constant temperature A->B C Filter (0.22 µm) to remove undissolved solid B->C D Quantify concentration by HPLC-UV C->D E pH Adjustment: Repeat Phase 1 at different pH values (e.g., 4.0, 5.0, 6.0, 8.0) D->E F Co-solvents: Repeat Phase 1 with varying concentrations of co-solvents (e.g., 1%, 5%, 10% DMSO or Ethanol) D->F G Cyclodextrins: Repeat Phase 1 with different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations D->G H Compare solubility data from all conditions E->H F->H G->H I Select optimal solubilization method that provides the desired concentration with minimal impact on the assay system H->I

Caption: Workflow for solubility screening.
Protocol 2: Preparation of a Stock Solution using a Co-solvent

This protocol describes the preparation of a stock solution of this compound using a co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a clean, sterile tube.

  • Store the stock solution at -20°C or -80°C, protected from light.

G A Weigh this compound B Add DMSO to desired concentration A->B C Vortex thoroughly B->C D Check for complete dissolution C->D E Sonicate if necessary D->E if not dissolved F Sterile filter (0.22 µm) D->F if dissolved E->D G Store at -20°C or -80°C F->G

References

Technical Support Center: Resolving Peak Tailing in Chromatography of Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatography of pyridinols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for pyridinol compounds in reversed-phase HPLC?

Peak tailing for pyridinols, which are basic compounds, primarily stems from secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. The most frequent causes include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atom of the pyridinol ring, leading to strong, undesirable retention and peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the pyridinol, the analyte can exist in both ionized and non-ionized forms, resulting in broadened or tailing peaks.[3][4]

  • Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can fail to maintain a consistent pH at the column surface, especially with high sample loads, leading to peak shape distortion.[5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[2][7]

  • Metal Contamination: Trace metals in the stationary phase, frits, or other system components can chelate with pyridinols, causing peak tailing.

  • Column Degradation: Voids in the column packing or a contaminated guard column can disrupt the sample path and lead to asymmetric peaks.[1]

Q2: How does the mobile phase pH affect the peak shape of pyridinols?

The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like pyridinols. To minimize peak tailing, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] For basic compounds like pyridinols, a low pH (typically between 2 and 4) will ensure that the analyte is fully protonated (ionized). This can reduce retention on a reversed-phase column but often leads to improved peak symmetry by minimizing secondary interactions with silanols.[3][4]

Q3: What type of HPLC column is best for analyzing pyridinols?

While standard C18 columns can be used, they often exhibit peak tailing with basic compounds due to residual silanol activity. For improved peak shape, consider using:

  • End-capped C18 columns: These columns have fewer free silanol groups, reducing the sites for secondary interactions.

  • Polar-embedded columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and can provide alternative selectivity.[8][9]

  • Hybrid silica columns: These columns have a hybrid organic/inorganic stationary phase that is more resistant to high pH and can offer better peak shape for basic compounds.

Q4: Can mobile phase additives help to reduce peak tailing for pyridinols?

Yes, mobile phase additives can be very effective. Common strategies include:

  • Competing Bases: Small amounts of a competing base, such as triethylamine (TEA), can be added to the mobile phase to interact with the active silanol sites and reduce their interaction with the pyridinol analyte.[10]

  • Buffers: Using a buffer (e.g., phosphate, acetate, or formate) at an appropriate concentration (typically 10-50 mM) is crucial for maintaining a stable pH and improving peak shape.[1][5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues for pyridinols.

Step 1: Initial Assessment and Simple Checks

Before making significant changes to your method, perform these initial checks:

  • Confirm the Issue: Calculate the tailing factor or asymmetry factor of the pyridinol peak. A value greater than 1.2 is generally considered to be tailing.[1]

  • Check System Suitability: Review previous chromatograms to determine if the tailing is a recent development or a persistent issue.

  • Inspect the HPLC System:

    • Fittings and Tubing: Ensure all connections are secure and that there is no excessive tubing length between the column and the detector, which can contribute to extra-column band broadening.[7]

    • Guard Column: If using a guard column, replace it with a new one to see if the tailing improves. A contaminated or degraded guard column is a common source of peak shape problems.

Step 2: Mobile Phase Optimization

If the initial checks do not resolve the issue, the next step is to optimize the mobile phase.

Experiment 2.1: Adjusting Mobile Phase pH

  • Protocol: Prepare a series of mobile phases with the same organic modifier composition but with different pH values. Start with a pH of 3.0 and decrease it in 0.5 unit increments down to 2.0. If peak shape does not improve, you can also explore a higher pH range (e.g., 7.0-8.0), but be mindful of the stability of your silica-based column.

  • Expected Outcome: A significant improvement in peak symmetry is often observed at a lower pH where the pyridinol is fully ionized and silanol interactions are suppressed.

Table 1: Illustrative Effect of Mobile Phase pH on Pyridinol Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)
5.02.1
4.01.6
3.01.2
2.51.0

Note: This data is illustrative. Actual results may vary depending on the specific pyridinol and chromatographic conditions.

Experiment 2.2: Optimizing Buffer Concentration

  • Protocol: Using the optimal pH determined in the previous step, prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, and 50 mM).

  • Expected Outcome: Increasing the buffer concentration can improve peak shape by ensuring a more consistent pH environment on the column surface.[5][11]

Table 2: Illustrative Effect of Buffer Concentration on Pyridinol Tailing Factor

Buffer ConcentrationTailing Factor (Tf)
5 mM1.8
10 mM1.4
25 mM1.1
50 mM1.0

Note: This data is illustrative. Actual results may vary.

Step 3: Column and Stationary Phase Evaluation

If mobile phase optimization does not suffice, the issue may lie with the column chemistry.

Experiment 3.1: Column Comparison

  • Protocol: If you have access to different types of columns, compare the peak shape of your pyridinol on your current column with that on a polar-embedded or a modern, high-purity end-capped C18 column.

  • Expected Outcome: Columns with reduced silanol activity are likely to provide significantly better peak shape for basic compounds like pyridinols.[8][9]

Step 4: Sample and Injection Considerations

Finally, consider the sample itself and the injection parameters.

Experiment 4.1: Sample Dilution

  • Protocol: Prepare and inject a series of dilutions of your sample.

  • Expected Outcome: If peak tailing decreases with dilution, the original sample concentration was likely causing mass overload.[2][7]

Experiment 4.2: Injection Solvent

  • Protocol: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. If your sample is dissolved in a stronger solvent, try re-dissolving it in the mobile phase.[1]

  • Expected Outcome: Mismatch between the injection solvent and the mobile phase can cause peak distortion. Matching the two can improve peak shape.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the chromatography of pyridinols.

TroubleshootingWorkflow cluster_step1 Step 1: Initial Assessment cluster_step2 Step 2: Mobile Phase Optimization cluster_step3 Step 3: Column Evaluation cluster_step4 Step 4: Sample & Injection start Peak Tailing Observed (As or Tf > 1.2) check_system Perform Simple Checks: - System Suitability - Fittings & Tubing start->check_system check_guard Replace Guard Column check_system->check_guard Tailing Persists end_success Peak Tailing Resolved check_system->end_success Resolved adjust_ph Adjust Mobile Phase pH (e.g., to 2.5-3.0) check_guard->adjust_ph Tailing Persists check_guard->end_success Resolved adjust_buffer Optimize Buffer Concentration (e.g., 25-50 mM) adjust_ph->adjust_buffer Partial Improvement change_column Test a Different Column (e.g., Polar-Embedded or Modern End-capped C18) adjust_ph->change_column Tailing Persists adjust_ph->end_success Resolved add_additive Consider Additives (e.g., TEA) adjust_buffer->add_additive Partial Improvement adjust_buffer->end_success Resolved add_additive->change_column Tailing Persists add_additive->end_success Resolved dilute_sample Dilute Sample change_column->dilute_sample Tailing Persists change_column->end_success Resolved check_solvent Match Injection Solvent to Mobile Phase dilute_sample->check_solvent Tailing Persists dilute_sample->end_success Resolved check_solvent->end_success Resolved end_further Consult Further Resources or Technical Support check_solvent->end_further Tailing Persists

References

Technical Support Center: Characterization of Pyridin-4-ol and its Tautomerism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the tautomeric nature of pyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: Why does my purified pyridin-4-ol derivative show two spots on a TLC plate or two sets of peaks in my NMR spectrum?

A1: This is a classic indication of keto-enol tautomerism. Pyridin-4-ol exists in a dynamic equilibrium with its keto form, pyridin-4(1H)-one.[1][2] The presence of both tautomers in solution leads to multiple analytical signals. The ratio of these two forms is highly dependent on the solvent used for the analysis.[1][2][3]

Q2: Which tautomer is more stable: the pyridin-4-ol (enol) or the pyridin-4(1H)-one (keto) form?

A2: The relative stability is dependent on the physical state and the surrounding environment.

  • In the gas phase , the aromatic enol form (pyridin-4-ol) is generally the more stable species.[1][2][3][4]

  • In polar solvents and the solid state , the more polar keto form (pyridin-4(1H)-one) is typically predominant due to factors like intermolecular hydrogen bonding and resonance stabilization.[1][4][5][6][7]

Q3: How does the solvent choice affect the tautomeric equilibrium?

A3: Solvents have a significant influence on the position of the tautomeric equilibrium.[1][2]

  • Polar solvents (e.g., water, DMSO, ethanol) stabilize the more polar keto tautomer, shifting the equilibrium in favor of pyridin-4(1H)-one.[1][3][4] In aqueous solutions, the pyridone form is predominant.[1][2]

  • Non-polar solvents (e.g., cyclohexane, chloroform, CCl₄) favor the less polar enol form, pyridin-4-ol.[1][3][4][5]

Q4: How can I confirm the presence of both tautomers in my sample?

A4: Spectroscopic methods are the primary tools for identifying and quantifying the tautomeric mixture.[1][3]

  • ¹H and ¹³C NMR Spectroscopy: You will observe distinct sets of signals for the protons and carbons of each tautomer. The chemical shifts of the aromatic ring protons in the enol form differ from the olefinic protons in the keto form.[1][5]

  • IR Spectroscopy: The keto form exhibits a strong C=O stretching vibration (typically around 1640-1680 cm⁻¹), which is absent in the enol form. The enol form will show a characteristic O-H stretching band.[1][5]

  • UV-Vis Spectroscopy: The two tautomers have different chromophores and thus exhibit distinct absorption maxima (λmax). The keto form generally absorbs at a longer wavelength than the enol form.[3][5]

Q5: My characterization data is inconsistent between experiments. What could be the cause?

A5: Inconsistent data often arises from the tautomeric ratio changing due to subtle variations in experimental conditions.[1][2] To ensure reproducibility, you must standardize analytical conditions, including the solvent, sample concentration, and temperature, as the keto-enol equilibrium can be temperature-dependent.[1][2]

Q6: I am having difficulty purifying my pyridin-4-ol derivative by chromatography.

A6: The similar polarities of the two tautomers can make chromatographic separation challenging.[1] Consider these strategies:

  • Derivatization: Convert the tautomeric mixture into a single, stable derivative to simplify purification. For example, O-sulfonylation with nonafluorobutanesulfonyl fluoride (NfF) can "lock" the molecule in the enol form.[1][2]

  • Solvent System Optimization: Experiment with a broad range of solvent systems with varying polarities and hydrogen-bonding capabilities.[1][2]

  • Selective Crystallization: Attempt to crystallize one tautomer selectively from a specific solvent.[1][2]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Multiple signals in NMR or spots on TLC The sample exists as a mixture of pyridin-4-ol and pyridin-4(1H)-one tautomers in the analytical solvent.[2]1. Standardize Conditions: Use the same solvent, concentration, and temperature for all analyses to ensure consistent results.[1][2] 2. Select a Biasing Solvent: Use a highly polar solvent (e.g., D₂O, DMSO-d₆) to favor the keto form or a non-polar solvent to favor the enol form.[2][5]
Low yield in reactions (e.g., O-alkylation vs. N-alkylation) The ambident nucleophilic nature of the pyridin-4-olate anion allows for reaction at either the oxygen or nitrogen atom, leading to a mixture of products.[2]1. Optimize Reaction Conditions: Systematically vary the solvent, temperature, base, and stoichiometry.[2] 2. Derivatize to "Lock" Tautomer: Convert the starting material into a single tautomeric form (e.g., O-nonaflate) before proceeding with the desired reaction.[2]
Inconsistent biological activity or screening results The tautomeric ratio may differ in the biological assay buffer compared to the solvent used for characterization, leading to different active species.1. Analyze in Assay Buffer: Use NMR or UV-Vis to determine the tautomeric equilibrium in the specific aqueous buffer used for biological testing. 2. Design "Locked" Analogs: Synthesize derivatives where the tautomerism is blocked (e.g., N-methyl pyridone or O-methyl pyridine) to probe which form is biologically active.

Data Presentation

Table 1: Comparative Spectroscopic Data of Pyridin-4-ol Tautomers
Spectroscopic TechniquePyridin-4-ol (Enol Form)Pyridin-4(1H)-one (Keto Form)Key Differentiating Feature
¹H NMR Aromatic protons with distinct chemical shifts.Olefinic protons, typically at different shifts than the enol form.[5]Different chemical shifts and coupling patterns for ring protons.
¹³C NMR Signal for C-OH carbon.Signal for C=O (carbonyl) carbon, typically >170 ppm.[1]Presence of a carbonyl signal in the keto form.
IR Spectroscopy O-H stretch (~3400 cm⁻¹), no C=O stretch.[1]N-H stretch (~3100 cm⁻¹), strong C=O stretch (~1640-1680 cm⁻¹).[1][5]Strong carbonyl absorption band for the keto form.
UV-Vis Spectroscopy Absorption maximum (λmax) at a shorter wavelength.[3]Absorption maximum (λmax) at a longer wavelength.[3][5]Position of the primary absorption band.
Table 2: Influence of Solvent on Tautomeric Equilibrium Constant (KT) of Pyridin-4-ol

KT = [Pyridin-4(1H)-one] / [Pyridin-4-ol]

SolventDielectric Constant (ε)Predominant TautomerGeneral Trend for KT
Cyclohexane2.0Enol (Pyridin-4-ol)Low
Chloroform4.8Enol/Keto MixtureIntermediate
Ethanol24.6Keto (Pyridin-4(1H)-one)High
Water80.1Keto (Pyridin-4(1H)-one)Very High
Note: Exact quantitative values for KT can vary with experimental conditions (e.g., temperature, concentration). This table illustrates the general trend.[3]

Experimental Protocols

Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare separate, accurately weighed samples of the pyridin-4-ol derivative (e.g., 5-10 mg) and dissolve each in a different deuterated solvent of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O). Use a consistent concentration across all samples.[1][2][3]

  • Data Acquisition: Acquire ¹H NMR spectra for each sample on a high-resolution spectrometer (≥400 MHz). Ensure a constant temperature (e.g., 298 K) is maintained for all measurements.[1][3]

  • Data Analysis:

    • Identify the distinct sets of signals corresponding to the enol and keto tautomers.

    • Select a pair of well-resolved, non-overlapping signals—one from each tautomer—that correspond to the same proton position or an equal number of protons.

    • Carefully integrate these two signals.

    • Calculate the percentage of each tautomer using the formula: % Tautomer = (Integral of Tautomer Signal / Sum of Integrals for Both Tautomers) * 100.

    • The tautomeric equilibrium constant (KT) is the ratio of the keto form percentage to the enol form percentage.[3]

Protocol 2: Analysis of Tautomerism by UV-Vis Spectroscopy
  • Principle: The enol and keto tautomers possess different conjugated systems and will display unique absorption maxima (λmax) in their UV-Vis spectra.[3][5] The relative intensities can be used to assess the equilibrium.

  • Sample Preparation: Prepare dilute solutions of the compound in the desired spectroscopic-grade solvents. The concentration should be adjusted to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[3]

  • Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer. Use the pure solvent as a reference. Maintain a constant temperature using a thermostatted cell holder.[3]

  • Data Analysis: Identify the characteristic λmax for both tautomers. Observe how the relative intensities of these bands change with solvent polarity to confirm the solvent's effect on the equilibrium position.

Protocol 3: Derivatization to "Lock" the Enol Form via O-Sulfonylation

This protocol converts the tautomeric mixture into a single, stable pyridin-4-yl nonaflate, which is easier to purify and useful for subsequent cross-coupling reactions.[2]

  • Deprotonation: Dissolve the crude mixture of the pyridin-4-ol derivative (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the resulting suspension for 30 minutes at 0 °C.[2]

  • Sulfonylation: Add nonafluorobutanesulfonyl fluoride (NfF, 1.1 eq) dropwise to the suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Workup and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Workflow start Sample of Pyridin-4-ol Derivative prep Prepare Solutions in Varying Deuterated Solvents (e.g., CDCl₃, DMSO-d₆, D₂O) start->prep nmr Acquire ¹H NMR Spectra (Constant Temperature) prep->nmr For NMR uvvis Acquire UV-Vis Spectra (Constant Temperature) prep->uvvis For UV-Vis analysis Analyze Spectroscopic Data nmr->analysis uvvis->analysis quantify Identify Distinct Signals Integrate and Quantify Tautomer Ratio analysis->quantify conclusion Characterize Equilibrium in Different Environments quantify->conclusion Troubleshooting start Inconsistent Characterization Data check_solvent Is the same solvent used for all analyses? start->check_solvent sol_no No check_solvent->sol_no sol_yes Yes check_solvent->sol_yes check_temp Is the temperature controlled and consistent? temp_no No check_temp->temp_no temp_yes Yes check_temp->temp_yes check_conc Is the sample concentration the same for all runs? conc_no No check_conc->conc_no conc_yes Yes check_conc->conc_yes If all are yes, consider slow equilibration. action_standardize Standardize all analytical conditions (solvent, temp, concentration). sol_no->action_standardize temp_no->action_standardize conc_no->action_standardize sol_yes->check_temp temp_yes->check_conc final_check Re-run Analysis action_standardize->final_check

References

Technical Support Center: Overcoming Challenges in the Scale-up of Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridine Synthesis Scale-up. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyridine and its derivatives at a larger scale.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Reaction Yield

Q1: My reaction yield is consistently low after scaling up. What are the primary parameters I should investigate?

A1: Low yields are a common challenge during the scale-up of pyridine synthesis. A systematic investigation of the following parameters is recommended:

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical factors.[1] What works on a small scale may not be optimal for larger batches. Gradual optimization of these parameters is often necessary. Some reactions may require higher temperatures to overcome activation energy barriers, while others need lower temperatures to prevent the formation of byproducts.[1]

  • Catalyst Activity: If you are using a catalyst, its efficacy might be compromised at a larger scale. Catalyst deactivation can occur due to poisoning or sintering.[1][2] Ensure your catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[3]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibrium.[1] It is advisable to screen a variety of solvents to find the optimal one for your specific reaction and scale.[3][4]

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and reduced yields.[1][5] Always ensure the purity of your reagents before commencing the synthesis.[6]

Q2: I'm performing a Hantzsch pyridine synthesis, and my yield is poor. What are some specific troubleshooting steps?

A2: The classical one-pot Hantzsch synthesis can suffer from harsh reaction conditions and long reaction times, leading to low yields.[3] Here are some potential causes and solutions:

  • Inefficient Reaction Conditions:

    • Solution: Consider using a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation.[3][4] Microwave-assisted synthesis has also been shown to produce excellent yields (82%-94%) with shorter reaction times (2-7 minutes).[3]

  • Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is crucial for forming the pyridine ring.

    • Solution: While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can lead to side products and difficult workups.[3] Milder and more efficient oxidizing agents should be considered.[3] A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has proven effective.[3]

  • Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and varying conditions can lead to unexpected products.[3]

    • Solution: Carefully control the reaction temperature and the stoichiometry of your reactants.[3] Analyzing reaction intermediates can help to elucidate the predominant pathway and identify where product is being lost.[3]

Q3: My Kröhnke pyridine synthesis is resulting in a low yield. What should I look into?

A3: Low yields in the Kröhnke synthesis can often be traced back to the purity of starting materials or suboptimal reaction conditions.

  • Impure Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical.

    • Solution: It is highly recommended to purify these starting materials before use.[6]

  • Suboptimal Reaction Conditions:

    • Solution: A systematic optimization of temperature and reaction time should be considered. The reaction temperature typically does not exceed 140°C.[6] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, as prolonged heating can lead to product decomposition.[6]

Issue 2: Impurity Formation and Purification Challenges

Q1: I'm observing a different and more complex impurity profile in my scaled-up reaction. Why is this happening and how can I control it?

A1: Changes in the impurity profile are common during scale-up due to longer reaction times, temperature variations, and different mixing efficiencies.[4]

  • Control Strategies:

    • Thorough Impurity Profiling: Conduct detailed impurity profiling at both the laboratory and pilot scales to identify and characterize new impurities.[7]

    • Robust Analytical Methods: Develop and validate robust analytical methods, such as HPLC and GC-MS, for in-process control and final product release to monitor impurity levels.[8][9]

    • Control of Reaction Parameters: Tightly control temperature and the addition rates of reactants to minimize side reactions.[4]

Q2: I'm struggling with the purification of my final pyridine product. What are some effective strategies for large-scale purification?

A2: The basicity of pyridine and its derivatives can make purification challenging, especially with issues like peak tailing in chromatography.[1][10]

  • Purification Techniques:

    • Acid-Base Extraction: Utilize an acidic wash (e.g., dilute HCl) to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

    • Distillation: For volatile pyridine derivatives, distillation can be an effective method for purification.[1]

    • Crystallization: If your product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[1]

    • Chromatography: To mitigate peak tailing on silica gel, consider adding a small amount of a base like triethylamine to the eluent.[1] For challenging separations, specialized techniques like pH-zone-refining counter-current chromatography can be employed.[1]

Issue 3: Reaction Control and Safety

Q1: My reaction is highly exothermic and difficult to control at a larger scale. How can I manage this safety risk?

A1: Exothermic reactions pose significant safety hazards during scale-up, potentially leading to thermal runaway and the formation of degradation products.[1][11]

  • Thermal Management Strategies:

    • Slow Addition of Reagents: Adding one of the reactants dropwise or in portions over time can help control the rate of heat generation.[1]

    • Efficient Cooling: Use an appropriate cooling system, such as an ice bath or a cryostat, to maintain a constant and low temperature.[1]

    • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[1]

    • Continuous Flow Chemistry: Continuous flow reactors offer excellent temperature control and are inherently safer for highly exothermic processes.[1]

Q2: What are the signs of a thermal runaway, and what immediate actions should be taken?

A2: A thermal runaway is characterized by a rapid and uncontrolled increase in the reactor's temperature and pressure.[2] Other signs include an increased rate of gas evolution and changes in the color or viscosity of the reaction mixture.[2]

  • Emergency Response:

    • Stop Reactant Feed: Immediately halt the addition of any reactants.[2]

    • Emergency Cooling: Apply maximum cooling to the reactor.

    • Quench the Reaction: If the situation is not brought under control, introduce a pre-determined quenching agent to stop the reaction.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on Hantzsch Pyridine Synthesis Yield

CatalystConditionsReaction TimeYield (%)Reference
None (Classical)Harsh conditionsLongLow[3]
p-Toluenesulfonic acid (PTSA)Ultrasonic irradiation, aqueous micellar solutionNot specifiedup to 96[3][4]
NoneMicrowave-assisted2-7 minutes82-94[3]

Table 2: Typical Yields for Kröhnke Pyridine Synthesis

ConditionsYield (%)Reference
Optimized>60[6]
Solvent-free>90[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Pyridine Synthesis

This protocol describes a general procedure for the microwave-assisted synthesis of dihydropyridines, which can then be oxidized to pyridines.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[3]

  • Monitor the reaction progress by TLC.[3]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the dihydropyridine.[3]

  • For the final pyridine product, the isolated dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid) while monitoring by TLC.[1]

  • After complete oxidation, neutralize the reaction mixture and extract the pyridine product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by distillation, crystallization, or column chromatography.[1]

Protocol 2: Solvent-Free Kröhnke Pyridine Synthesis

This protocol outlines a solvent-free approach to the Kröhnke synthesis.

Materials:

  • α-Pyridinium methyl ketone salt (1.0 mmol)

  • α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.0 mmol)

  • Ammonium acetate (5.0 mmol)

Procedure:

  • Grind a mixture of the α,β-unsaturated carbonyl compound and ammonium acetate in a mortar and pestle.[6]

  • Add the α-pyridinium methyl ketone salt and continue grinding until a homogeneous mixture is obtained.

  • Heat the mixture in an oil bath at 120-130°C for a specified time (typically 1-2 hours), monitoring the reaction by TLC.[6]

  • After completion, cool the reaction mixture to room temperature.[6]

  • Add water to the solidified mass and filter the solid product.[6]

  • Wash the solid with water and then with a small amount of cold ethanol.[6]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridine derivative.[6]

Visualizations

Logical Relationships and Workflows

troubleshooting_low_yield start Low Yield in Pyridine Synthesis cond1 Check Reaction Conditions start->cond1 cond2 Evaluate Catalyst cond1->cond2 Optimal sol1 Optimize Temperature, Time, & Concentration cond1->sol1 Suboptimal cond3 Assess Starting Material Purity cond2->cond3 Active sol2 Use Fresh/Activated Catalyst or Screen New Catalysts cond2->sol2 Inactive/ Inefficient sol3 Purify Reagents Before Use cond3->sol3 Impure

Caption: Troubleshooting workflow for low yield in pyridine synthesis.

thermal_runaway_management start Exothermic Reaction Detected action1 Slow/Stop Reagent Addition start->action1 action2 Increase Cooling start->action2 action3 Dilute Reaction Mixture start->action3 action4 Consider Continuous Flow Reactor action1->action4 action2->action4 action3->action4

Caption: Strategies for managing exothermic reactions in pyridine synthesis.

purification_strategy start Purification Challenge sol3 Acid-Base Extraction start->sol3 General sol4 Column Chromatography start->sol4 General cond1 Product Volatility? cond2 Product is a Solid? cond1->cond2 No sol1 Distillation cond1->sol1 Yes sol2 Crystallization cond2->sol2 Yes sol3->cond1 sol4->cond1

Caption: Decision tree for selecting a pyridine purification strategy.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 4-arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpyridine scaffold is a privileged structural motif found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of an aryl group at the C4 position of the pyridine ring significantly influences the molecule's biological activity and physicochemical properties. Consequently, the development of efficient and versatile synthetic methods to access this important class of compounds is of paramount importance. This guide provides a comparative analysis of the most prominent synthetic routes to 4-arylpyridines, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes to 4-Arylpyridines

The selection of an appropriate synthetic strategy for a target 4-arylpyridine depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials. The following table summarizes the key features of the most common synthetic routes.

Synthetic RouteTypical Yield (%)Catalyst/ReagentsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 70-98Pd catalyst, BaseExcellent functional group tolerance, commercially available boronic acids, mild reaction conditions.Potential for side reactions (e.g., homocoupling), residual palladium contamination.
Negishi Coupling 73-98Pd or Ni catalystHigh reactivity, good for sterically hindered substrates, high yields.Air- and moisture-sensitive organozinc reagents, preparation of organozincs required.
Stille Coupling 53-99Pd catalystBroad substrate scope, tolerant of many functional groups, stable organotin reagents.Toxicity of organotin reagents and byproducts, purification can be challenging.
Hantzsch Pyridine Synthesis 15-97 (two steps)Aldehyde, β-ketoester, NH₃Multicomponent reaction, high atom economy, readily available starting materials.Two-step process (dihydropyridine formation and oxidation), can have low yields in the initial step.
Kröhnke Pyridine Synthesis 60-98α-pyridinium methyl ketone, α,β-unsaturated carbonyl, NH₄OAcHigh yields, mild conditions, broad applicability for poly-aryl systems.[1]Primarily for 2,4,6-trisubstituted pyridines, requires preparation of pyridinium salt.
Direct C-H Arylation 41-84 (C4-selective)Pd, Rh, or other metal catalystsHigh atom economy, avoids pre-functionalization of the pyridine ring.Often poor regioselectivity (mixtures of C2, C3, and C4 isomers), harsh reaction conditions may be required.

In-Depth Analysis of Synthetic Routes

This section provides a detailed examination of each synthetic methodology, including a general mechanistic overview and a discussion of its advantages and limitations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the construction of C-C bonds, and they are particularly well-suited for the synthesis of 4-arylpyridines. These methods typically involve the reaction of a 4-halopyridine or a related electrophile with an organometallic aryl nucleophile in the presence of a palladium or nickel catalyst.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. It is one of the most popular methods for synthesizing 4-arylpyridines due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3]

General Reaction:

Advantages:

  • Excellent tolerance for a wide variety of functional groups on both coupling partners.

  • The use of relatively non-toxic and stable organoboron reagents.

  • Generally mild reaction conditions.

Disadvantages:

  • The presence of a base is required, which can sometimes lead to side reactions.

  • Complete removal of palladium catalyst from the final product can be challenging, which is a concern in pharmaceutical applications.

  • Homocoupling of the boronic acid can be a competing side reaction.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-Pd(II)-Py(L_n) Ar-Pd(II)-Py(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Py(L_n) Ar-Pd(II)-Py(L_n)->Pd(0)L_n Ar-Py Ar-Py Ar-Pd(II)-Py(L_n)->Ar-Py Reductive Elimination Py-X Py-X Py-X->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Py(L_n) Transmetalation

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex.[4] Organozinc reagents are more reactive than their organoboron counterparts, which can be advantageous for less reactive substrates or for constructing sterically hindered biaryls.

General Reaction:

Advantages:

  • High reactivity of the organozinc reagent allows for the coupling of a broad range of substrates, including those that are challenging for other methods.[5]

  • Generally high yields and clean reactions.

  • Good functional group tolerance.[6]

Disadvantages:

  • Organozinc reagents are sensitive to air and moisture, requiring anhydrous reaction conditions and inert atmospheres.

  • The preparation of the organozinc reagent is often required as a separate step.

Negishi_Coupling Pd(0)L_n Pd(0)L_n Py-Pd(II)-X(L_n) Py-Pd(II)-X(L_n) Pd(0)L_n->Py-Pd(II)-X(L_n) Py-Pd(II)-Ar(L_n) Py-Pd(II)-Ar(L_n) Py-Pd(II)-X(L_n)->Py-Pd(II)-Ar(L_n) Py-Pd(II)-Ar(L_n)->Pd(0)L_n Ar-Py Ar-Py Py-Pd(II)-Ar(L_n)->Ar-Py Reductive Elimination Py-X Py-X Py-X->Py-Pd(II)-X(L_n) Oxidative Addition Ar-ZnX Ar-ZnX Ar-ZnX->Py-Pd(II)-Ar(L_n) Transmetalation

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner in a palladium-catalyzed reaction with an organic electrophile.[7] Organostannanes are stable to air and moisture and are compatible with a wide range of functional groups, making the Stille coupling a robust and versatile method.[8]

General Reaction:

Advantages:

  • The organotin reagents are stable and can be purified by chromatography.

  • Tolerant of a wide variety of functional groups.[9]

  • The reaction conditions are generally mild.

Disadvantages:

  • The primary drawback is the toxicity of organotin compounds and their byproducts.

  • The removal of tin-containing byproducts from the reaction mixture can be difficult.

Stille_Coupling Pd(0)L_n Pd(0)L_n Py-Pd(II)-X(L_n) Py-Pd(II)-X(L_n) Pd(0)L_n->Py-Pd(II)-X(L_n) Py-Pd(II)-Ar(L_n) Py-Pd(II)-Ar(L_n) Py-Pd(II)-X(L_n)->Py-Pd(II)-Ar(L_n) Py-Pd(II)-Ar(L_n)->Pd(0)L_n Ar-Py Ar-Py Py-Pd(II)-Ar(L_n)->Ar-Py Reductive Elimination Py-X Py-X Py-X->Py-Pd(II)-X(L_n) Oxidative Addition Ar-SnR3 Ar-SnR3 Ar-SnR3->Py-Pd(II)-Ar(L_n) Transmetalation

Classical Condensation Reactions

Classical multicomponent reactions provide an alternative and often more atom-economical approach to the synthesis of the pyridine ring itself, with the aryl group at the 4-position being incorporated from one of the starting materials.

The Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine intermediate.[10][11] Subsequent oxidation of the dihydropyridine yields the corresponding 4-arylpyridine.[12]

General Reaction:

Advantages:

  • It is a one-pot, multicomponent reaction that builds the pyridine ring from simple, readily available starting materials.

  • The reaction is often high-yielding and can be performed under relatively simple conditions.[13]

  • It is a cost-effective method for the large-scale synthesis of certain 4-arylpyridines.

Disadvantages:

  • It is a two-step process requiring a separate oxidation step to form the final aromatic pyridine.[12]

  • The initial condensation to the dihydropyridine can sometimes result in low yields, especially with certain substrates.[14]

  • The reaction is generally limited to the synthesis of symmetrically substituted pyridines at the 3- and 5-positions.

Hantzsch_Synthesis cluster_step1 1. Dihydropyridine Formation cluster_step2 2. Aromatization Ar-CHO Ar-CHO β-Ketoester_1 β-Ketoester_1 β-Ketoester_2 β-Ketoester_2 NH3 NH3 1,4-Dihydropyridine 1,4-Dihydropyridine 4-Arylpyridine 4-Arylpyridine 1,4-Dihydropyridine->4-Arylpyridine Oxidation

The Kröhnke pyridine synthesis is a versatile method for preparing polysubstituted pyridines.[1] In the context of 4-arylpyridines, it typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[15] This method is particularly useful for synthesizing 2,4,6-triarylpyridines.[16][17]

General Reaction:

Advantages:

  • High yields and mild reaction conditions.[1]

  • Broad substrate scope, allowing for the synthesis of a wide variety of poly-arylpyridines.[1]

  • Can be performed under solvent-free or aqueous conditions.[1][17]

Disadvantages:

  • The synthesis is primarily suited for 2,4,6-trisubstituted pyridines.

  • Requires the pre-synthesis of the α-pyridinium methyl ketone salt.

Krohnke_Synthesis Pyridinium_Ylide Pyridinium_Ylide Michael_Adduct Michael_Adduct Pyridinium_Ylide->Michael_Adduct Michael Addition (with α,β-unsaturated carbonyl) 1,5-Dicarbonyl 1,5-Dicarbonyl Michael_Adduct->1,5-Dicarbonyl Cyclized_Intermediate Cyclized_Intermediate 1,5-Dicarbonyl->Cyclized_Intermediate Cyclization (with NH₃) 4-Arylpyridine 4-Arylpyridine Cyclized_Intermediate->4-Arylpyridine Dehydration & Aromatization α-Pyridinium_ketone α-Pyridinium_ketone α-Pyridinium_ketone->Pyridinium_Ylide Deprotonation

Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls, as it avoids the need for pre-functionalized starting materials. For the synthesis of 4-arylpyridines, this involves the direct coupling of a C-H bond on the pyridine ring with an arylating agent.

General Reaction:

Advantages:

  • High atom economy as it avoids the use of stoichiometric organometallic reagents.

  • Reduces the number of synthetic steps required to prepare the starting materials.

Disadvantages:

  • Achieving high regioselectivity for the C4 position can be challenging, often leading to a mixture of isomers.

  • The reaction may require harsh conditions, such as high temperatures.

  • The substrate scope can be limited, and catalyst deactivation can be an issue.[18][19][20][21][22]

CH_Arylation Pyridine Pyridine Catalyst Catalyst Pyridine->Catalyst Aryl_Source Aryl_Source Aryl_Source->Catalyst 4-Arylpyridine 4-Arylpyridine Catalyst->4-Arylpyridine C-H Activation & C-C Bond Formation Isomeric_Byproducts Isomeric_Byproducts Catalyst->Isomeric_Byproducts

Experimental Protocols

This section provides representative experimental protocols for the synthesis of a 4-arylpyridine using each of the major synthetic routes discussed.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Phenylpyridine[23]

Materials:

  • 4-Iodopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Toluene/Water (3:1 mixture), degassed

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 4-iodopyridine, phenylboronic acid, and potassium carbonate.

  • Add the degassed toluene/water solvent mixture to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-phenylpyridine.

Protocol 2: Negishi Coupling for the Synthesis of 4-(Thiophen-2-yl)pyridine

Materials:

  • 4-Bromopyridine (1.0 equiv)

  • 2-Thienylzinc chloride (1.1 equiv, prepared in situ from 2-bromothiophene, n-BuLi, and ZnCl₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve 2-bromothiophene in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (n-BuLi) and stir for 30 minutes.

  • Add a solution of zinc chloride (ZnCl₂) in THF and allow the mixture to warm to room temperature.

  • In a separate flask, add 4-bromopyridine and Pd(PPh₃)₄ under argon.

  • Add the freshly prepared solution of 2-thienylzinc chloride to the second flask via cannula.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to yield 4-(thiophen-2-yl)pyridine.

Protocol 3: Stille Coupling for the Synthesis of 4-(p-Tolyl)pyridine

Materials:

  • 4-Iodopyridine (1.0 equiv)

  • (p-Tolyl)tributylstannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Anhydrous Toluene

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 4-iodopyridine, (p-tolyl)tributylstannane, and Pd(PPh₃)₄.

  • Add anhydrous and degassed toluene to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel to separate the desired product from the tin byproducts.

Protocol 4: Hantzsch Synthesis and Aromatization to 4-Phenylpyridine[24]

Step 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials: Benzaldehyde (1.0 equiv), Ethyl acetoacetate (2.0 equiv), Concentrated ammonia solution.

  • Procedure: In a round-bottom flask, mix benzaldehyde and ethyl acetoacetate. Slowly add concentrated ammonia solution with stirring. The reaction is often exothermic. Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product often precipitates and can be collected by filtration.

Step 2: Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Materials: The 1,4-dihydropyridine from Step 1, Sodium nitrite (NaNO₂), Glacial acetic acid.

  • Procedure: Dissolve the 1,4-dihydropyridine in glacial acetic acid and cool in an ice bath. Slowly add a solution of sodium nitrite in water. Stir the reaction at low temperature for a short period and then allow it to warm to room temperature. Pour the reaction mixture into ice water and neutralize with a base. Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

Protocol 5: Kröhnke Synthesis of 2,4,6-Triphenylpyridine[2]

Materials:

  • N-Phenacylpyridinium bromide (1.0 equiv)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

  • Ammonium acetate (excess)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (around 120 °C) for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water with stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.

Conclusion

The synthesis of 4-arylpyridines can be achieved through a variety of effective methods, each with its own set of advantages and disadvantages. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer high yields and excellent functional group tolerance, making them a first choice for many applications. Classical condensation reactions like the Hantzsch and Kröhnke syntheses provide atom-economical routes to construct the pyridine ring from simple precursors. Direct C-H arylation represents a modern and efficient approach, although challenges in regioselectivity remain. The optimal choice of synthetic route will ultimately be dictated by the specific requirements of the target molecule and the practical considerations of the research or development setting. This guide provides the foundational knowledge and practical details to aid researchers in making informed decisions for the synthesis of these valuable compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of hydroxypyridines is critical in various stages of drug development and research. The choice of analytical methodology and the validation of its performance are paramount to ensure data integrity and reliability. This guide provides an objective comparison of common analytical techniques for hydroxypyridine analysis, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Cross-validation is a formal process to demonstrate the equivalence of two or more analytical methods, ensuring that data generated across different laboratories or using different techniques are comparable and reliable. This is particularly crucial when methods are transferred between sites or when a new method is introduced to replace an existing one.

Comparative Performance of Analytical Methods

The selection of an analytical method for hydroxypyridines is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the thermal stability of the analyte. The following table summarizes the typical performance characteristics of four common analytical techniques. The data presented is a synthesis from studies on hydroxypyridines and structurally related compounds to provide a comparative framework.

Performance MetricHPLC-UVGC-MSLC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile and thermally stable compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.Combines the high-resolution separation of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry.Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.
Applicability Well-suited for non-volatile and thermally stable hydroxypyridines.Requires analytes to be volatile and thermally stable. Derivatization may be necessary for hydroxypyridines to increase volatility.Excellent for a wide range of hydroxypyridines, including those in complex biological matrices, due to its high sensitivity and selectivity.Suitable for the separation of charged hydroxypyridine isomers and related compounds with high efficiency.
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.99> 0.99
Accuracy (% Recovery) 98.0% to 102.0%95.0% to 105.0%93.8% - 108.7%[1]95.2% to 104.5%
Precision (%RSD) ≤ 2.0%≤ 15%Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%[1]Intra-day: < 3.2%, Inter-day: < 5.8%[2]
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)Very High (ng/g to pg/mL range)[1]High (µmol/L to ng/mL range)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of hydroxypyridines by HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the routine analysis of hydroxypyridines in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Typically between 270-280 nm for hydroxypyridines.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent, filter through a 0.45 µm syringe filter, and inject.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is applicable for volatile hydroxypyridine isomers or those that can be derivatized.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 10°C/min.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C (Splitless mode).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 450.

  • Derivatization (if required): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common approach to increase the volatility of hydroxypyridines. The sample is heated with the derivatizing agent in a sealed vial before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This high-sensitivity method is ideal for the quantification of hydroxypyridines in complex biological matrices such as plasma or urine.

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive ESI.

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the target hydroxypyridine and a stable isotope-labeled internal standard are monitored. For example, for 3-hydroxypyridine, a potential transition could be m/z 96.0 -> 68.0.

  • Sample Preparation (for plasma):

    • Protein Precipitation: Add a precipitating agent like acetonitrile or methanol to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection. or

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and concentrate the analyte. The choice of sorbent depends on the specific hydroxypyridine.

Cross-Validation Workflow and Logic

The process of cross-validation ensures that different analytical methods yield comparable results. This is essential for maintaining data consistency throughout a drug's lifecycle.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting define_protocol Define Cross-Validation Protocol (Acceptance Criteria, Samples) prep_samples Prepare Standardized QC Samples define_protocol->prep_samples analyze_method_a Analyze QC Samples with Method A (e.g., HPLC-UV) prep_samples->analyze_method_a analyze_method_b Analyze QC Samples with Method B (e.g., LC-MS/MS) prep_samples->analyze_method_b compare_data Statistically Compare Results (e.g., Bland-Altman, t-test) analyze_method_a->compare_data analyze_method_b->compare_data check_criteria Check Against Acceptance Criteria compare_data->check_criteria check_criteria->define_protocol Fail report Generate Cross-Validation Report check_criteria->report Pass LogicalRelationship cluster_methods Analytical Methods cluster_results Outcome cluster_conclusion Conclusion MethodA Method A (e.g., HPLC-UV) ComparableData Comparable Results MethodA->ComparableData produces MethodB Method B (e.g., LC-MS/MS) MethodB->ComparableData produces DataIntegrity Ensures Data Integrity & Reliability ComparableData->DataIntegrity leads to

References

Comparing the efficacy of different catalysts for 4-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 4-Phenylpyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-phenylpyridine is a critical process in the development of various pharmaceuticals and functional materials. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for the synthesis of 4-phenylpyridine, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. Experimental data from various studies has been compiled to facilitate an objective comparison of catalyst performance.

Quantitative Comparison of Catalytic Systems

The following table summarizes the performance of different palladium-based catalysts in the synthesis of 4-phenylpyridine via Suzuki-Miyaura coupling. The data highlights the reaction conditions and corresponding yields, offering a clear comparison of their efficacy.

Catalyst SystemReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
7% Pd/WA30Aryl Chloride, Arylboronic AcidCs₂CO₃N,N-dimethyl acetamide (DMA)8012100[1]
Pd(dppe)Cl₂/Pyridine--MeOH-12.2[2]
Pd(dppe)Cl₂/Pyridine--DMSO-10.6[2]
Pd(xantphos)Cl₂/Pyridine--MeOH-11.1[2]
Pd(xantphos)Cl₂/Pyridine--DMSO-10.6[2]
Pyridine-based Pd(II)-complex (0.25 mol%)4-Bromoacetophenone, Phenylboronic acidKOHWater110 (Thermal)2>95 (implied)[3]
Pyridine-based Pd(II)-complex (0.25 mol%)4-Bromoacetophenone, Phenylboronic acidKOHWaterMicrowave->95 (implied)[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols for key catalytic systems mentioned in the comparison.

Protocol 1: Synthesis using 7% Pd/WA30 Catalyst

This protocol describes the Suzuki-Miyaura reaction between an aryl chloride and an arylboronic acid.[1]

  • Materials:

    • 7% Pd/WA30 (19.0 mg, 12.5 μmol)

    • Aryl chloride (250 μmol)

    • Arylboronic acid (375 μmol)

    • Cesium Carbonate (Cs₂CO₃) (163 mg, 500 μmol)

    • N,N-dimethyl acetamide (DMA) (1 mL)

    • Diethyl ether (Et₂O)

    • Water (H₂O)

    • Sodium Sulfate (Na₂SO₄)

    • Brine

  • Procedure:

    • In a test tube, combine 7% Pd/WA30, the aryl chloride, the arylboronic acid, and Cs₂CO₃.

    • Add DMA (1 mL) to the mixture.

    • Stir the mixture at 80 °C under an Argon atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (within 24 h), cool the mixture to room temperature.

    • Dilute the mixture with Et₂O (5 mL) and pass it through a cotton filter.

    • Wash the catalyst on the filter with Et₂O (2 x 15 mL) and H₂O (3 x 10 mL).

    • Combine the filtrates and separate the aqueous and organic layers.

    • Extract the aqueous layer with Et₂O (20 mL).

    • Combine the organic layers and wash with H₂O (4 x 20 mL) and brine (20 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product by silica gel column chromatography.

Protocol 2: Synthesis using a Pyridine-Based Pd(II)-Complex in Water

This protocol details the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid using a pyridine-based palladium complex under thermal conditions.[3]

  • Materials:

    • 4-Bromoacetophenone (199 mg, 1 mmol)

    • Phenylboronic acid (146 mg, 1.2 mmol)

    • Pyridine-based Pd(II)-complex (0.25 mol%)

    • Potassium Hydroxide (KOH) (112 mg, 2 mmol)

    • Tetrabutylammonium bromide (TBAB) (194 mg, 0.6 mmol)

    • Water (10 mL)

  • Procedure:

    • Combine 4-bromoacetophenone, phenylboronic acid, the Pd-complex, KOH, and TBAB in a reaction vessel.

    • Add water (10 mL) to the mixture.

    • Stir the mixture at 110 °C in open air for 2 hours.

    • After the reaction, proceed with standard workup and purification to isolate the 4-acetyl-1,1'-biphenyl product.

Visualizing the Experimental Workflow

A generalized workflow for the synthesis and analysis of 4-phenylpyridine via a palladium-catalyzed cross-coupling reaction is depicted below. This diagram outlines the key stages from reactant preparation to final product characterization.

G Generalized Workflow for 4-Phenylpyridine Synthesis and Catalyst Comparison cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup and Purification cluster_analysis 4. Analysis and Comparison Reactants Reactants (e.g., 4-halopyridine, phenylboronic acid) Mixing Mixing of Reactants, Catalyst, Solvent, and Base Reactants->Mixing Catalyst Catalyst System (Pd source + Ligand) Catalyst->Mixing Solvent_Base Solvent and Base Solvent_Base->Mixing Heating Heating and Stirring (under inert atmosphere) Mixing->Heating Monitoring Reaction Monitoring (e.g., TLC, GC-MS) Heating->Monitoring Quenching Reaction Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Yield Yield Calculation Characterization->Yield Comparison Catalyst Efficacy Comparison Yield->Comparison

Caption: Experimental workflow for comparing catalyst efficacy in 4-phenylpyridine synthesis.

This guide provides a foundational comparison of catalysts for 4-phenylpyridine synthesis. The selection of an optimal catalyst will depend on various factors including cost, availability, reaction conditions, and desired purity of the final product. The provided protocols and workflow offer a starting point for researchers to design and execute their synthetic strategies.

References

Safety Operating Guide

Personal protective equipment for handling 4-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Phenylpyridin-3-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Given that this compound is a compound containing both a pyridine and a phenol moiety, it should be handled with the same caution as for these classes of compounds. Pyridine and its derivatives can be harmful if inhaled, swallowed, or in contact with skin.[1][2][3] Phenols are corrosive and can cause severe skin burns and eye damage.[4][5][6] Therefore, a thorough risk assessment must be conducted before beginning any work.[6]

Engineering Controls:

  • Always handle this compound in a properly functioning certified laboratory chemical fume hood.[4][6][7][8]

  • Ensure that an emergency eyewash station and a safety shower are readily accessible within the immediate work area.[9][10][11]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

Protection Type Specific Recommendations Rationale and References
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[2][4][7]Protects against splashes that can cause serious eye irritation or damage.
Hand Protection Wear chemical-resistant gloves. Butyl rubber or neoprene gloves are recommended.[4][8][9] If there is potential for incidental contact, double-gloving with nitrile gloves can be an option, but gloves should be changed immediately upon contact.[4]Prevents skin contact and absorption. Nitrile gloves alone may not provide sufficient protection against pyridine and phenol compounds.[8][9]
Body Protection A fully buttoned, flame-retardant laboratory coat must be worn.[1][7] For procedures with a higher splash risk, a chemically resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat.[4]Protects skin and clothing from contamination.
Respiratory Protection Work should be conducted in a chemical fume hood to avoid the inhalation of vapors.[7][8] If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an appropriate filter (e.g., Type A or K for organic chemicals) may be necessary.[2][5]Prevents respiratory tract irritation.
Footwear Closed-toe shoes must be worn at all times in the laboratory.Protects feet from spills and falling objects.

Operational Plan for Handling

Preparation and Handling:

  • Area Designation: Designate a specific area within a chemical fume hood for handling this compound.[8]

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

  • Dispensing: When transferring or dispensing the chemical, use appropriate tools (e.g., spatula, scoop) to minimize dust or aerosol generation.

  • Heating: Never heat or melt the compound in an open environment; always use a controlled heating apparatus within a fume hood.[4]

  • Post-handling: After handling, thoroughly wipe down the work area with an appropriate cleaning agent and then with a soap and water solution.[8] Wash hands and any exposed skin thoroughly.[12]

Spill Management:

  • Small Spills: For small spills that can be cleaned up in a short amount of time, use an inert absorbent material such as sand or vermiculite to contain the spill.[7][13] Collect the absorbed material into a sealed container for proper disposal.[7]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[4][9][11] The container should be made of a compatible material.[7]

    • Do not mix this waste with other waste streams unless specifically instructed to do so by your EHS department.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".[11]

    • Indicate the associated hazards (e.g., "Harmful," "Irritant").[11]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[7][11]

    • Keep the container away from incompatible materials such as strong oxidizing agents and strong acids.[9][14][12]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.[15][12]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_area Designate Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe inspect_container Inspect Chemical Container don_ppe->inspect_container weigh_dispense Weigh and Dispense inspect_container->weigh_dispense Proceed with Caution reaction_setup Perform Experimental Procedure weigh_dispense->reaction_setup collect_waste Collect Waste in Labeled Container reaction_setup->collect_waste End of Experiment clean_area Clean Work Area collect_waste->clean_area remove_ppe Remove and Dispose of PPE clean_area->remove_ppe store_waste Store Waste in Designated Area remove_ppe->store_waste spill Spill Occurs exposure Personal Exposure spill_response Follow Spill Cleanup Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylpyridin-3-ol
Reactant of Route 2
Reactant of Route 2
4-Phenylpyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.